Product packaging for Salicylaldehyde azine(Cat. No.:CAS No. 959-36-4)

Salicylaldehyde azine

Cat. No.: B122464
CAS No.: 959-36-4
M. Wt: 240.26 g/mol
InChI Key: STOVYWBRBMYHPC-UHFFFAOYSA-N
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Description

Overview of Salicylaldehyde (B1680747) Azine in Contemporary Chemical Science

Salicylaldehyde azine, a Schiff base derived from the condensation of salicylaldehyde and hydrazine (B178648), has emerged as a compound of significant interest in modern chemical science. frinton.comscientific.net Its rigid, planar structure, combined with intramolecular hydrogen bonding and a conjugated π-electron system, gives rise to a host of valuable photophysical and chemical properties. rsc.org In contemporary research, this compound and its derivatives are extensively studied for their applications as organic fluorescent probes, materials for organic electronics, and versatile ligands in coordination chemistry. scut.edu.cnrsc.orgacs.orgnih.gov

A key feature driving current research is the compound's tendency to exhibit aggregation-induced emission (AIE). nih.govrsc.org Unlike many fluorescent molecules that suffer from quenching in the aggregated or solid state, this compound derivatives can show enhanced fluorescence emission, making them highly suitable for applications in solid-state lighting and as biological probes. nih.govrsc.org Researchers are actively exploring derivatives like Keto-Salicylaldehyde Azine (KSA) as building blocks for new AIE luminogens (AIEgens) for applications such as tracking lipid droplets in bioimaging. rsc.org Furthermore, its photochromic and thermochromic properties, where color changes are induced by light and heat respectively, are well-documented and continue to be an area of investigation. rsc.orgresearchgate.net The molecule's utility extends to materials science, where it is incorporated into polymers like polybenzoxazine to create fluorescent materials with unique thermal properties and sensing capabilities for metal ions like Zn²⁺. rsc.org

PropertyDescriptionContemporary Application
Aggregation-Induced Emission (AIE) Enhanced fluorescence in the aggregated or solid state. nih.govFluorescent sensors, bioimaging, solid-state lighting. rsc.orgrsc.org
Photochromism Reversible transformation between two forms with different absorption spectra upon light exposure. researchgate.netMolecular switches, optical data storage. acs.org
Thermochromism Color change in response to a change in temperature. rsc.orgTemperature sensors, smart materials.
Fluorescent Sensing Changes in fluorescence intensity or color in the presence of specific analytes. scut.edu.cnDetection of metal ions (e.g., Cu²⁺, Fe³⁺) and anions. scut.edu.cngoogle.com
Coordination Ligand Ability to bind to metal ions to form stable complexes. frinton.comCatalysis, development of new materials with specific magnetic or optical properties. frinton.comgoogle.com

Significance of Azine Compounds in Coordination Chemistry and Supramolecular Assemblies

Azine compounds, and this compound in particular, are of paramount importance in the fields of coordination chemistry and supramolecular science. As ligands, they are exceptionally versatile due to the presence of multiple donor sites—specifically the phenolic oxygen and the azomethine nitrogen atoms. frinton.com This allows this compound to act as a chelating agent, forming stable mononuclear and polynuclear complexes with a wide array of transition and non-transition metal ions, including Cu(II), Ni(II), Zn(II), Co(II), and Cd(II). frinton.comgoogle.comisca.intandfonline.com The resulting metal complexes exhibit diverse coordination geometries, such as tetrahedral and octahedral, and possess interesting properties applicable to catalysis, magnetism, and electroluminescence. google.comisca.in

In supramolecular chemistry, the planar structure and hydrogen-bonding capabilities of this compound facilitate its use as a building block for self-assembling systems. rsc.org Molecules of this compound and its derivatives can self-organize into well-defined supramolecular structures, such as nanoaggregates, through non-covalent interactions. rsc.orgrsc.org This self-assembly is fundamental to its AIE properties, as the restriction of intramolecular motion in the aggregated state suppresses non-radiative decay pathways and enhances fluorescence. rsc.orgacs.org Researchers have harnessed this behavior to construct sophisticated supramolecular systems, including artificial light-harvesting assemblies. a-z.lunih.gov For instance, highly efficient energy transfer systems have been fabricated in aqueous solutions using a water-soluble pillar researchgate.netarene to encapsulate a this compound derivative, which then acts as a donor to transfer energy to an acceptor dye. a-z.lunih.gov Linear supramolecular polymers with AIE properties have also been constructed using a pillar rsc.orgarene and a this compound derivative. nih.gov

Historical Perspectives on this compound Studies

The study of this compound has a rich history, rooted in the foundational principles of organic synthesis and structural chemistry. The compound is classically synthesized via a straightforward condensation reaction between salicylaldehyde and hydrazine, often in an ethanol (B145695) medium, a method reported early in its study. scientific.netrsc.orgisca.in This simple and efficient synthesis has made it readily accessible for decades.

Early structural investigations were pivotal in understanding its unique properties. X-ray diffraction studies revealed that this compound crystallizes in a monoclinic system and possesses a nearly planar molecular structure. scientific.netrsc.orgrsc.org These studies also confirmed the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest nitrogen atom of the azine bridge. rsc.orgrsc.org This structural feature, along with a conjugated double-bond system and the potential for resonance quinonoid forms, was identified as being responsible for its characteristic luminescence and thermochromism—the property of changing color with temperature. rsc.org The crystal packing, which involves plane-to-plane stacks of molecules, was also noted to contribute to its thermochromic behavior. rsc.orgrsc.org These early findings laid the groundwork for the extensive research into its photophysical properties that continues today.

Research Trajectories and Contemporary Challenges in this compound Chemistry

Current research on this compound is focused on the rational design and synthesis of novel derivatives to precisely tune its chemical and photophysical properties for targeted applications. A major trajectory involves the creation of asymmetric azines and modified building blocks like Keto-Salicylaldehyde Azine (KSA) to achieve specific outcomes, such as varied emission colors and enhanced sensor selectivity. scut.edu.cnrsc.orgrsc.org The development of organoboron complexes featuring this compound ligands for applications like rapid, visible-light-activated cationic polymerization in 3D printing represents a frontier in materials science. acs.org Furthermore, a deeper understanding of the fundamental mechanisms governing its properties, such as the excited-state intramolecular proton transfer (ESIPT) process and the precise mechanics of AIE, remains a key research focus. scut.edu.cnnih.govacs.org

Despite significant progress, several challenges persist in the field. A primary obstacle is the synthesis of complex, asymmetric derivatives, which can be cumbersome and result in low yields, limiting their practical application. scut.edu.cnrsc.org For applications in biological systems, improving the aqueous solubility and biocompatibility of this compound-based probes is an ongoing concern. acs.org Another challenge is minimizing non-radiative decay pathways in molecular designs to maximize fluorescence quantum yields for brighter and more efficient optical materials. acs.org Overcoming these hurdles is crucial for advancing the use of this compound in high-performance materials, advanced sensors, and next-generation biomedical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B122464 Salicylaldehyde azine CAS No. 959-36-4

Properties

IUPAC Name

2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOVYWBRBMYHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862487
Record name 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol
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Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-36-4
Record name Salicylaldazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α,α'-azinodi-o-cresol
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Synthetic Methodologies and Chemical Modifications of Salicylaldehyde Azine

Conventional Synthesis Routes

Conventional methods for synthesizing salicylaldehyde (B1680747) azine have long been established, primarily relying on condensation reactions. These routes are well-documented and form the foundation for more advanced synthetic explorations.

Condensation Reactions of Salicylaldehyde with Hydrazine (B178648) Derivatives

The most common and straightforward method for preparing salicylaldehyde azine is the direct condensation of salicylaldehyde with a hydrazine derivative, typically hydrazine hydrate (B1144303) or hydrazine sulfate (B86663). researchgate.netresearchgate.net This reaction involves a nucleophilic addition-elimination mechanism where two molecules of salicylaldehyde react with one molecule of hydrazine.

The general reaction is typically carried out in a suitable solvent, such as ethanol (B145695). researchgate.net For instance, one procedure involves adding salicylaldehyde dropwise to a solution of hydrazine sulfate and ammonia (B1221849) with constant stirring. researchgate.net The mixture is stirred for a period at room temperature, leading to the formation of a yellow solid product. researchgate.net Another approach involves reacting salicylaldehyde with hydrazine hydrate in ethanol. researchgate.netscientific.net The reaction stoichiometry is crucial; a 2:1 molar ratio of salicylaldehyde to hydrazine is typically used to ensure the formation of the symmetrical azine. nih.gov

The reaction can result in a mixture of geometrical isomers of salicylaldazine, which can appear as bright yellow, cream, or light pink solids. nih.gov It is also important to control the reaction conditions to selectively obtain the desired azine, as the reaction can also yield salicylaldehyde hydrazone as a different product. nih.gov

Table 1: Conventional Synthesis of this compound via Condensation
ReactantsSolventConditionsProductReference
Salicylaldehyde, Hydrazine Sulfate, AmmoniaNot specifiedRoom temperature, 30-60 minutes stirringYellow solid researchgate.net
Salicylaldehyde, Hydrazine HydrateEthanolStirring in a three-necked bottleThis compound (SA) researchgate.net

Synthesis of Asymmetric Salicylaldehyde Azines via Hydrazone Intermediates

The synthesis of asymmetric, or unsymmetrical, azines requires a stepwise approach to ensure that two different carbonyl compounds are incorporated into the final structure. This is typically achieved by first preparing a hydrazone intermediate.

In this method, one carbonyl compound (which could be a salicylaldehyde derivative) is reacted with hydrazine to form the corresponding hydrazone. researchgate.net This hydrazone intermediate is then reacted with a second, different carbonyl compound to yield the desired unsymmetrical azine. researchgate.net This stepwise process is practical and cost-effective for creating complex azine structures. researchgate.net For example, new unsymmetrical azine Schiff bases have been prepared by first reacting hydrazine with different aldehydes and ketones to form a hydrazone, which is then condensed with a second carbonyl compound. researchgate.net While the synthesis of asymmetric this compound derivatives can be cumbersome and sometimes results in low yields, it provides a pathway to novel compounds with potentially unique properties. rsc.org

Advanced Synthetic Strategies

In response to the growing need for more efficient and environmentally friendly chemical processes, advanced synthetic strategies have been developed for the preparation of this compound. These methods often offer significant advantages over conventional routes, including reduced reaction times, higher yields, and adherence to green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of this compound and its derivatives, offering a cleaner and more efficient alternative to conventional heating. researchgate.netheteroletters.org

In a typical microwave-assisted synthesis, salicylaldehyde and a hydrazine derivative are irradiated in a microwave reactor, often in a solvent like ethanol or even under solvent-free conditions. heteroletters.orgsphinxsai.com This method drastically reduces the reaction time from hours to minutes and often leads to higher product yields. researchgate.netnih.gov For example, the synthesis of certain diazine Schiff base ligands from salicylaldehyde derivatives using microwave irradiation was completed in a significantly shorter time (e.g., minutes) compared to the conventional reflux method which took 27 hours, although the yield was slightly lower (82% vs 97%). researchgate.net This approach not only saves time and energy but also minimizes waste, aligning with the principles of green chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional RefluxMicrowave IrradiationReference
Total Reaction Time27 hoursMinutes researchgate.net
Yield (%)9782 researchgate.net
SolventsEthanol and PyridineEthanol researchgate.net

Ultrasonic-Assisted Rapid Synthesis Approaches

Ultrasonic irradiation is another energy-efficient technique that accelerates chemical reactions through the phenomenon of acoustic cavitation. nih.gov This method has been effectively used for the synthesis of Schiff bases, including those derived from salicylaldehyde. researchgate.net

The application of ultrasound can lead to shorter reaction times and higher product yields compared to traditional methods. researchgate.net For instance, the ultrasonic-assisted condensation of chitosan (B1678972) with salicylaldehyde resulted in a higher degree of condensation (89.63%) in a shorter time (60 minutes) under optimized conditions. researchgate.net The synthesis of azo-linked Schiff bases using ultrasound irradiation at 60°C was completed in just 5-15 minutes, with yields ranging from 85% to 96%. worldwidejournals.com This rapid and efficient approach highlights the potential of sonochemistry in the synthesis of this compound and related compounds. researchgate.networldwidejournals.com

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com The synthesis of this compound has been a subject of green chemistry approaches, focusing on solvent-free reactions, the use of natural catalysts, and energy-efficient methods. worldwidejournals.comijraset.com

Solvent-free synthesis, often performed by grinding the reactants together in a mortar and pestle or using microwave irradiation without a solvent, offers an eco-friendly route with high yields and rapid reaction times. sphinxsai.comworldwidejournals.com Another green approach involves the use of natural acid catalysts, such as lemon juice or extracts from unripe mangoes, to promote the condensation reaction, avoiding the need for synthetic catalysts. worldwidejournals.comijraset.com

Both microwave and ultrasonic-assisted methods are considered green technologies as they reduce reaction times, energy consumption, and often allow for the use of less hazardous solvents or solvent-free conditions. researchgate.networldwidejournals.com These eco-friendly methodologies represent a significant advancement in the synthesis of this compound, making the process more sustainable and environmentally benign. orientjchem.org

Chemical Derivatization and Structural Diversification of this compound

The core structure of this compound, characterized by two salicylaldehyde units linked by an azine bridge (-C=N-N=C-), offers multiple sites for chemical modification. These modifications are instrumental in fine-tuning the molecule's physicochemical properties, such as fluorescence, solubility, and self-assembly behavior. Strategic derivatization at the phenolic hydroxyl groups, the aromatic rings, and the azine bridge itself allows for the creation of a diverse library of compounds with tailored functionalities.

Functionalization at Phenolic and Azine Moieties

The reactivity of this compound is largely dictated by its phenolic hydroxyl groups and the nitrogen atoms of the azine bridge. The phenolic hydroxyl group can be readily deprotonated or derivatized, while the azine nitrogens act as coordination sites. A strong intramolecular hydrogen bond exists between the phenolic proton and the nearest azine nitrogen atom, which influences the planarity and electronic properties of the molecule. rsc.org

Functionalization can occur through various reactions:

At the Phenolic Group: The acidic proton of the hydroxyl group can be replaced by various functional groups. This site is crucial for creating derivatives like esters and ethers, which significantly alters the molecule's solubility and coordination properties.

At the Azine Moiety: The azine bridge, with its two imine bonds, contains Lewis basic nitrogen atoms. nih.gov These sites are fundamental for the molecule's ability to act as a chelating ligand, forming stable complexes with metal ions. frinton.com The electronic nature of the azine group can be influenced by substituents on the aromatic rings, which in turn modulates the strength of the intramolecular hydrogen bond. acs.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the aromatic rings of the azine structure. These late-stage functionalization (LSF) reactions are valuable for installing various substituents without requiring pre-functionalized starting materials. nih.gov This can include radical addition processes or metal-catalyzed C-H activation, enabling the introduction of alkyl groups and other moieties. nih.gov

The interplay between the phenolic and azine moieties is a key feature. Modification of one site often induces electronic or steric changes that affect the reactivity and properties of the other. For instance, substituting the parent molecular system with groups that have π-electron-donating or -accepting properties can selectively modulate the strength of the intramolecular hydrogen bond. acs.org

Strategic Introduction of Electron-Donating Groups and Asymmetric Substitutions

The introduction of electron-donating groups (EDGs) and the creation of asymmetrically substituted this compound derivatives are key strategies for tuning their optical and electronic properties. scut.edu.cnrsc.org While the synthesis of asymmetric this compound compounds can be challenging and result in low yields, they offer a pathway to multifunctional materials. scut.edu.cnrsc.org

One approach involves using a Keto-Salicylaldehyde Azine (KSA) as a building block. scut.edu.cn In a study, the N,N-diethyl group, a classic electron-donating group, was strategically introduced on either the salicylaldehyde side (S-terminal) or the diphenylketone side (K-terminal) of the KSA unit. scut.edu.cn This asymmetric substitution had a significant impact on the photophysical properties of the resulting derivatives. scut.edu.cnrsc.org The introduction of EDGs can lead to an enhancement of the intramolecular charge transfer (CT) effect. scut.edu.cn

The position of the EDG is critical. For instance, when an N,N-diethyl group was inserted para to the aldehyde group in the salicylaldehyde moiety, its electron-donating effect was enhanced due to resonance with the azine core. scut.edu.cn This highlights how purposeful regulation of the chemical structure through asymmetric substitution can be a valuable reference for modifying and expanding the functional applications of these fluorescent probes. scut.edu.cn

DerivativeSubstitution PositionEffect on PropertyReference
N-DPASN,N-diethyl group on salicylaldehyde side (S-terminal)Enhanced electron-donating effects owing to resonance with the azine core. scut.edu.cn
K-DPASN,N-diethyl group on diphenylketone side (K-terminal)Affects intrinsic electronic structure and metal ion responsiveness differently than S-terminal substitution. scut.edu.cn
NK-DPASN,N-diethyl groups on both S- and K-terminalsShowed different photophysical properties compared to mono-substituted derivatives. scut.edu.cn

Synthesis of this compound Esters and Their Derivatives

Esterification of the phenolic hydroxyl groups of this compound is a common method for creating new derivatives with modified properties. These esters have been studied for their unique photophysical characteristics, including aggregation-induced emission (AIE). researchgate.netacs.org

The synthesis typically involves the reaction of this compound with an appropriate acyl chloride or anhydride. In one study, two specific esters, SAE-F and SAE-NF, were synthesized and characterized using various spectroscopic and analytical techniques. researchgate.net The structural characterization confirmed the formation of the ester linkage and provided insights into the molecular geometry. researchgate.net These ester derivatives often exhibit a bathochromic shift (a shift to longer wavelengths) in their luminescence when moving from a solution to an aggregated or solid state, which is a hallmark of AIE materials. researchgate.net

Another synthetic route involves a multi-step process starting from a different aldehyde. For example, 4-hydroxy-3-methoxybenzaldehyde azine was synthesized from vanillin (B372448) and hydrazine hydrate, which could then be further modified. researchgate.net While not a direct esterification of the parent this compound, this demonstrates the modularity in synthesizing complex azine structures. Additionally, protocols for the solid-phase synthesis of peptidyl salicylaldehyde esters have been developed, which can be adapted for creating other complex ester derivatives. nih.gov

Compound NameSynthetic PrecursorsKey FeatureReference
SAE-FThis compound, Fluorinated acyl chloride (specific structure not detailed)Ester derivative of this compound, studied for AIE properties. researchgate.net
SAE-NFThis compound, Non-fluorinated acyl chloride (specific structure not detailed)Ester derivative of this compound, studied for AIE properties. researchgate.net
Peptidyl salicylaldehyde estersSalicylaldehyde, Amino acidsEster linkage between salicylaldehyde and a peptide chain. nih.gov

Preparation of this compound-Containing Amphiphilic Molecules

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-hating) parts, can self-assemble in solution to form various nanostructures. titech.ac.jp Incorporating the this compound moiety into an amphiphilic architecture allows for the creation of smart fluorescent materials whose self-assembly and emission properties can be controlled by external stimuli. researchgate.net

A bola-type amphiphile containing a this compound core (G) has been synthesized. researchgate.net Bola-amphiphiles are characterized by having hydrophilic head groups at both ends of a hydrophobic spacer. The fluorescence and self-assembly of this molecule in water can be regulated through host-guest interactions with a water-soluble pillar researchgate.netarene (WP5). researchgate.net The self-assembled aggregates of the amphiphile can be tailored by adjusting the molar ratio of the host molecule, WP5. Furthermore, the emission properties and the self-assembly behavior are responsive to changes in pH. researchgate.net

The preparation of such molecules involves designing a synthetic route that connects the rigid, hydrophobic this compound core to flexible, hydrophilic chains (e.g., polyethylene (B3416737) glycol or charged terminal groups). The resulting amphiphiles can self-assemble into various aggregates, such as nanoparticles or vesicles, in aqueous media. researchgate.net This supramolecular approach provides a powerful strategy for constructing advanced materials where the unique optical properties of the this compound unit are harnessed within a dynamic, self-assembling system. researchgate.net

Amphiphile SystemComponentsMethod of RegulationObserved BehaviorReference
G + WP5Bola-amphiphile with this compound core (G), Water-soluble pillar researchgate.netarene (WP5)Host-guest recognition, pH changesThe fluorescence and self-assembled aggregates can be tailored by adding different amounts of WP5; the system is responsive to pH. researchgate.net

Coordination Chemistry and Metal Complexation of Salicylaldehyde Azine

Ligand Properties and Chelation Mechanisms

The coordination behavior of salicylaldehyde (B1680747) azine is primarily governed by its structure, which includes phenolic hydroxyl groups and azine nitrogen atoms. These functional groups serve as the primary donor sites, allowing the ligand to bind to metal ions in several distinct modes.

Salicylaldehyde azine is a versatile ligand capable of coordinating to one or more metal centers in various ways. When deprotonated, it typically functions as a tetradentate ligand, binding to a single metal ion through its two phenolate (B1203915) oxygen atoms and two azine nitrogen atoms. This coordination results in the formation of stable five- and six-membered chelate rings. frinton.com However, it can also act as a bidentate ligand, coordinating through one phenolic oxygen and one azine nitrogen. isca.me Additionally, this compound can bridge two metal centers, with each metal atom being coordinated by a phenolate oxygen and an azine nitrogen. isca.me

The principal donor sites in the this compound molecule are the oxygen atoms of the phenolic groups and the nitrogen atoms of the azine bridge. rsc.org The deprotonation of the phenolic hydroxyl groups creates negatively charged phenolate oxygen atoms, which act as strong donor sites for metal ions. The nitrogen atoms of the C=N-N=C backbone possess lone pairs of electrons that can be donated to a metal center to form coordinate bonds. The specific O-N-N-O arrangement of these donor atoms makes this compound an excellent chelating agent for forming stable complexes, particularly with transition metals.

Synthesis and Characterization of Metal Complexes

A wide variety of metal complexes with this compound have been synthesized and characterized, showcasing a rich and diverse coordination chemistry. The synthesis generally involves the reaction of a metal salt with the pre-formed this compound ligand in an appropriate solvent.

This compound readily forms complexes with numerous first-row transition metals. researchgate.netnih.gov

Copper(II) Complexes: Cu(II) complexes of this compound have been extensively investigated and often exhibit a square-planar geometry, with the Cu(II) ion coordinated to the two phenolate oxygens and the two azine nitrogens of the tetradentate ligand. tsijournals.com Some studies have also identified dinuclear Cu(II) complexes where the azine ligand bridges two copper centers. tsijournals.com

Nickel(II) Complexes: Ni(II) complexes with this compound typically adopt a square-planar geometry, which results in diamagnetic properties. sapub.org The rigid nature of the tetradentate ligand often enforces this geometry.

Cobalt(II) Complexes: Depending on the reaction conditions and the presence of other coordinating ligands, Co(II) can form both tetrahedral and square-planar complexes with this compound.

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) generally forms tetrahedral or octahedral complexes. With this compound, tetrahedral complexes are frequently observed, where the ligand coordinates in a tetradentate manner. sapub.org These complexes often exhibit fluorescence. nih.gov

Manganese(II) Complexes: Mn(II) complexes of this compound have been synthesized and characterized, often displaying an octahedral geometry that includes solvent molecules or other co-ligands in the coordination sphere. researchgate.net

Iron(II/III) Complexes: Both Fe(II) and Fe(III) complexes of this compound have been reported. mdpi.com The coordination geometry can vary, though octahedral complexes are common, especially for Fe(III). mdpi.com

Below is a summary of the typical properties of these transition metal complexes.

Metal IonTypical GeometryMagnetic Properties
Cu(II)Square-planarParamagnetic
Ni(II)Square-planarDiamagnetic
Co(II)Tetrahedral/Square-planarParamagnetic
Zn(II)TetrahedralDiamagnetic
Mn(II)OctahedralParamagnetic
Fe(III)OctahedralParamagnetic

This compound has also been employed in the synthesis of boron complexes. For instance, reaction with boron trifluoride etherate can lead to the formation of BF₂-containing complexes where the boron atom is coordinated to the N₂O₂ donor set of the azine ligand. Furthermore, mixed ligand systems have been investigated, where this compound is used in combination with other ligands to create more intricate coordination structures. nih.gov For example, unsymmetrical azines, formed from the reaction of a salicylaldehyde derivative with a different carbonyl compound and hydrazine (B178648), can provide varied coordination environments.

Introducing substituents on the phenyl rings of the this compound ligand can significantly alter the properties of the resulting metal complexes. mdpi.com Electron-donating or electron-withdrawing groups can modify the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes. acs.org For instance, the placement of bulky substituents near the coordination sites can impose a distorted geometry on the metal center. These substitutions can also affect the spectroscopic and electrochemical properties of the complexes. For example, it has been demonstrated that substituted salicylaldehyde azines can form dinuclear helical complexes with Cu(II), where the nature of the substituent influences the helical pitch.

Structural Elucidation of Metal-Salicylaldehyde Azine Complexes

The precise determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical reactivity and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods provides a comprehensive picture of the coordination environment around the central metal ion.

The structure of the free this compound ligand has been determined by X-ray crystallography. The crystals are monoclinic, belonging to the space group P2₁/c, with two molecules per unit cell. rsc.org The molecule itself is nearly planar and centrosymmetric, featuring a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest azine nitrogen atom. rsc.org

While detailed SCXRD studies on a wide range of simple metal-salicylaldehyde azine complexes are not extensively reported, structural analysis of related Schiff base complexes provides insight into expected coordination geometries. For salicylaldehyde-derived ligands, common geometries include square planar, tetrahedral, square pyramidal, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govcore.ac.uknih.gov For instance, studies on various copper(II) complexes with similar Schiff base ligands have revealed square-planar and square pyramidal geometries. nih.govresearchgate.netnih.gov Based on spectroscopic and magnetic susceptibility data, octahedral geometries have been proposed for Cu(II), Ni(II), Co(II), and Mn(II) this compound complexes, while a tetrahedral geometry has been suggested for the Zn(II) complex. researchgate.net

Spectroscopic techniques are invaluable for confirming the coordination of the this compound ligand to a metal center, especially when single crystals for X-ray diffraction are unavailable. These methods probe the electronic and vibrational changes that occur upon complexation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. In the spectrum of free this compound, a broad band corresponding to the phenolic ν(O-H) stretching vibration is observed. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal ion. recentscientific.commdpi.com Another key indicator is the shift of the azomethine ν(C=N) stretching vibration. This band typically shifts to a lower frequency (a redshift) in the complex compared to the free ligand, which is evidence of the coordination of the azomethine nitrogen to the metal center. rasayanjournal.co.in Furthermore, the phenolic ν(C-O) stretching vibration often shifts to a higher frequency (a blueshift) upon chelation. mdpi.comnih.gov The formation of metal-ligand bonds is further confirmed by the appearance of new, typically low-frequency, bands corresponding to ν(M-O) and ν(M-N) vibrations. rasayanjournal.co.in

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of this compound complexes provide information about the electronic transitions and can help in inferring the coordination geometry. The spectrum of the free ligand typically shows intense bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group. nih.gov Upon coordination with a metal ion, these intra-ligand bands may shift. More importantly, new bands often appear at longer wavelengths. These can be assigned to ligand-to-metal charge transfer (LMCT) transitions and, for transition metals with d-electrons, lower intensity d-d transition bands. nih.govresearchgate.net The position and intensity of these d-d bands are particularly useful in suggesting the coordination geometry, such as octahedral or tetrahedral environments. researchgate.netnepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The signal of the azomethine proton (-CH=N) in the ¹H NMR spectrum of the free ligand is a key diagnostic peak. Upon complexation, this signal often experiences a shift, indicating a change in the electronic environment around the proton due to the coordination of the adjacent nitrogen atom to the metal. researchgate.net

The following table summarizes typical spectroscopic changes observed upon the complexation of this compound with metal ions.

Spectroscopic TechniqueKey Feature (Free Ligand)Observation Upon ComplexationInference
FT-IRBroad ν(O-H) band (~3200-3400 cm⁻¹)Disappearance of the bandDeprotonation and coordination of phenolic oxygen recentscientific.commdpi.com
FT-IRStrong ν(C=N) band (~1608 cm⁻¹)Shift to lower frequencyCoordination of azomethine nitrogen nih.govrasayanjournal.co.in
FT-IRν(C-O) bandShift to higher frequencyCoordination of phenolic oxygen nih.gov
FT-IR-Appearance of new low-frequency bandsFormation of M-O and M-N bonds rasayanjournal.co.in
UV-VisIntense π→π* and n→π* bandsShift in wavelength (bathochromic or hypsochromic)Perturbation of ligand's electronic system
UV-Vis-New bands at longer wavelengthsLigand-to-Metal Charge Transfer (LMCT) and d-d transitions nih.govresearchgate.net
¹H NMRAzomethine proton signal (-CH=N)Shift in chemical shift (ppm)Coordination of azomethine nitrogen researchgate.net

Electron Paramagnetic Resonance (EPR) and Raman Spectroscopy: EPR spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) or Mn(II), providing detailed information about the electronic environment of the unpaired electron(s). Raman spectroscopy, like FT-IR, probes molecular vibrations and can provide complementary information, especially for identifying M-N and M-O stretching modes. researchgate.netsemanticscholar.org

Computational Investigations of Metal Complex Formation

Computational chemistry offers powerful tools to complement experimental data, providing insights into the mechanisms, thermodynamics, and electronic structures of metal complexes at a molecular level. umn.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.gov For metal-salicylaldehyde azine complexes, DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. These optimized structures can be compared with experimental data from X-ray crystallography where available. nih.gov

Calculate Binding Energies: Determine the thermodynamic stability of the complex by calculating the energy released upon the binding of the metal ion to the ligand. This helps in quantifying the strength of the metal-ligand interaction. nih.gov

Analyze Electronic Properties: Investigate the distribution of electrons within the complex through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex. researchgate.net

Simulate Spectroscopic Data: Predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. researchgate.netmdpi.com

Studies on related salicylaldehyde-based Schiff base complexes have successfully used DFT to establish the tridentate behavior of ligands, confirming coordination through the deprotonated hydroxyl oxygen and the azomethine nitrogen. researchgate.net Such calculations provide a theoretical foundation for the interpretation of experimental results. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For metal-ligand systems like this compound complexes, MD simulations can provide insights into their dynamic behavior in a condensed phase, such as in solution. arxiv.org

Key applications of MD simulations in this context include:

Stability Analysis: Assessing the stability of the metal-ligand coordination bonds over the simulation time. By monitoring the distance between the metal ion and the donor atoms of the ligand, one can confirm that the complex remains intact. researchgate.net

Conformational Sampling: Exploring the different conformations that the complex can adopt in solution. This is particularly important for flexible ligands.

Solvation Effects: Understanding how solvent molecules (e.g., water) interact with the complex and influence its structure and stability.

Binding Dynamics: Providing a dynamic picture of how the ligand wraps around the metal ion during the formation of the complex.

The stability of the simulated complex is often evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure and the Root Mean Square Fluctuation (RMSF) of individual atoms. researchgate.netekb.eg A stable RMSD value over time suggests that the complex is not undergoing major structural changes and remains in a stable equilibrium state. researchgate.net

Photophysical and Optical Properties of Salicylaldehyde Azine

Fundamental Photophysical Processes

Salicylaldehyde (B1680747) azine and its derivatives are known for their intriguing photophysical properties, which are primarily dictated by two key processes: Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms are responsible for the compound's characteristic fluorescence behavior, particularly its enhanced emission in the aggregated state.

Aggregation-Induced Emission (AIE) Mechanisms

Salicylaldehyde azine is a classic example of a molecule exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. nih.govresearchgate.net In good solvents, these compounds typically display very weak fluorescence. nih.govacs.org However, when aggregated in poor solvents or in the solid state, a strong fluorescence emission is observed. nih.govresearchgate.netresearchgate.net The emission color of these aggregates can be tuned from green to red by modifying the substituents on the azine structure. nih.govresearchgate.net

Table 1: Aggregation-Induced Emission Enhancement in this compound Derivatives

Solvent SystemObservationReference
Good Solvent (e.g., THF, DMSO)Weak or no fluorescence nih.govresearchgate.net
Poor Solvent/Aggregate State (e.g., THF/water mixtures)Strong fluorescence emission nih.govresearchgate.netresearchgate.net
Varying SubstituentsEmission color tunable from green to orange/red researchgate.netrsc.org

The prevailing mechanism explaining the AIE phenomenon in this compound is the Restriction of Intramolecular Motions (RIM) theory. nih.govresearchgate.netresearchgate.net In dilute solutions, the molecule possesses multiple single bonds, such as the N-N and C-N bonds, which allow for free intramolecular rotation and vibration. acs.org These dynamic motions act as non-radiative decay pathways, effectively quenching fluorescence by dissipating the absorbed energy as heat. nih.govresearchgate.net

When the molecules aggregate, these intramolecular motions are physically constrained due to intermolecular interactions and spatial hindrance. researchgate.net This restriction blocks the non-radiative decay channels. nih.gov As a result, the excited-state energy is channeled into a radiative decay pathway, leading to a significant enhancement of fluorescence emission. researchgate.net Theoretical calculations have supported the idea that the fluorescence quenching in solution is related to the rotation around the N-N and C-C single bonds. acs.org

In the aggregated state, the specific arrangement of this compound molecules can influence their optical properties. J-aggregation, a specific type of molecular stacking, can lead to distinct spectroscopic signatures. While the provided search results focus more on the general AIE mechanism, the formation of ordered aggregates like J-aggregates can lead to sharp, red-shifted absorption and emission bands. The conjugation within the this compound molecule plays a crucial role in its electronic structure and, consequently, its emission properties. The extent of π-conjugation can be modified by substituents, which in turn affects the energy levels and the color of the emitted light. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

This compound is a molecule that can undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton between two atoms within the same molecule upon photoexcitation. researchgate.net In this compound, which has two intramolecular hydrogen bonding centers, ESIPT is an ultrafast process, occurring on the femtosecond timescale. nih.govresearchgate.net Theoretical and experimental studies have shown that despite the presence of two potential proton transfer sites, a single proton transfer is the more likely event rather than a double proton transfer. nih.govresearchgate.netnih.gov

Table 2: Key Features of ESIPT in this compound

FeatureDescriptionReference
Process Ultrafast transfer of a single proton upon photoexcitation. nih.govresearchgate.net
Timescale Occurs within femtoseconds (<200 fs). nih.gov
Mechanism Involves the transformation from an enol form to a keto tautomer in the excited state. rsc.orgresearchgate.net
Driving Force Strengthening of the intramolecular hydrogen bond in the excited state. nih.gov

The ESIPT process in this compound is fundamentally linked to enol-keto tautomerism. nih.govlibretexts.org In the ground state, the molecule exists predominantly in the enol form, which contains a hydroxyl group (-OH). rsc.org Upon absorption of light, the molecule is promoted to an excited state. In this excited state, the proton from the hydroxyl group is rapidly transferred to the nitrogen atom of the imine group. researchgate.net This transfer results in the formation of a transient keto tautomer, which has a different electronic structure and is responsible for the observed fluorescence. rsc.orgresearchgate.net This keto form is characterized by a quinoidal structure. The emission from this excited keto tautomer is typically characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima.

The presence of a pre-existing intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen is a critical prerequisite for ESIPT to occur in this compound. nih.govguidechem.com This hydrogen bond acts as a "proton wire," guiding the proton transfer from the donor (oxygen) to the acceptor (nitrogen) atom. nih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, leading to a strengthening of the intramolecular hydrogen bond in the excited state. nih.govcivilica.com This enhanced hydrogen bond facilitates the barrierless and ultrafast proton transfer. researchgate.net The strength and geometry of this hydrogen bond can be influenced by substituents on the aromatic rings, which in turn can modulate the efficiency and dynamics of the ESIPT process. researchgate.net

Photochromic Behavior and Photoinduced Electron Transfer (PET) Mechanisms

The decay of the photochromic trans-keto tautomer back to the original enol form can occur through different pathways. researchgate.net The lifetime of this photochrome is significantly affected by solvent viscosity and polarity. rsc.orgnih.gov In highly viscous solvents, the lifetime of the trans-keto tautomer is prolonged; for instance, it can be extended to 500 μs in the polar solvent triacetine and 65 μs in non-polar squalane (B1681988). rsc.orgnih.gov This is attributed to the suppression of second-order quenching processes in a viscous environment. rsc.orgnih.gov Trapping the molecule in a non-polar polymer film further elongates the photochrome's lifetime by retarding the intramolecular back-isomerization. rsc.orgnih.gov

In addition to the primary photochromic species, another longer-living species has been identified as the syn-enol tautomer, which is formed through a competitive mechanism. rsc.orgnih.gov Unlike the photochrome, this tautomer has a much longer lifetime in non-polar solvents (hundreds of minutes) compared to polar ones (tens of minutes). rsc.orgnih.gov For the this compound anion, a transient species living on the nanosecond-to-microsecond timescale has been assigned to the triplet state, which is not observed for the neutral form at room temperature. rsc.orgnih.gov While complex derivatives can be designed to function as photoinduced electron transfer (PET) sensors, the fundamental photochromic mechanism in the parent this compound is dominated by the enol-keto tautomerization cycle. rsc.org

Structure-Property Relationships in Optical Performance

The optical and luminescent properties of this compound are highly tunable through chemical modification and control of the molecule's environment. The relationship between molecular structure and photophysical behavior is a key area of research for developing new functional materials.

The introduction of substituents onto the this compound scaffold has a profound impact on its luminescence. rsc.org The electronic nature of these groups can alter the energy levels of the molecule, leading to changes in emission color and quantum efficiency. For example, incorporating a strong electron-donating group like a diethylamino group can shift the emission to longer wavelengths. rsc.org By strategically placing different substituents, the emission color of this compound derivatives in the aggregated state can be tuned across the visible spectrum, from green to red. acs.orgnih.govfigshare.comresearchgate.net

Asymmetric substitution provides another powerful tool for modulating the photophysical properties. scut.edu.cnrsc.org In a study on Keto-Salicylaldehyde Azine (KSA) derivatives, introducing an electron-donating N,N-diethyl group on either the salicylaldehyde side or the diphenylketone side resulted in significantly different optical behaviors. scut.edu.cnrsc.org This asymmetric electronic perturbation was found to affect the intramolecular charge-transfer (CT) and ESIPT processes, which in turn influenced their AIE performance and responsiveness to metal ions. scut.edu.cnrsc.org Theoretical studies comparing diphenyl-substituted (DPAS) and fluorenyl-substituted (FAS) this compound derivatives revealed that the bulkier fluorenyl group leads to a lower fluorescence quantum yield in the solid state due to stronger π–π stacking interactions. acs.org These findings highlight that both the electronic and steric effects of substituents are crucial in dictating the luminescent output. scut.edu.cnacs.org

This compound and its derivatives typically exhibit weak to negligible fluorescence in good, dilute solutions. acs.orgnih.gov However, their emission properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Increasing solvent polarity can induce a large, red-shifted emission band in some derivatives, which is indicative of a photoinduced intramolecular charge transfer (ICT) process in the excited state. researchgate.net

A more dramatic effect is observed when the solvent quality is decreased. In poor solvents or in solvent mixtures with a high fraction of a non-solvent (e.g., water in an ethanol (B145695) solution), the molecules begin to aggregate. This aggregation process leads to a significant enhancement of fluorescence, a hallmark of the AIEE phenomenon. acs.orgnih.govfigshare.comresearchgate.net The weak fluorescence in solution is often attributed to the free rotation of the phenyl rings and the N-N single bond, which provides a non-radiative pathway for the excited state to decay. acs.org In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative channels and opening up the radiative pathway, resulting in strong light emission. acs.org

The AIE effect is a defining characteristic of salicylaldehyde azines. acs.orgnih.govfigshare.comresearchgate.net This property is directly linked to the restriction of intramolecular rotation (RIR) in the aggregated state. acs.org While weakly emissive as individual molecules in solution, their aggregation into nanoparticles or solid-state structures physically locks the molecular rotors, forcing the excited state to decay radiatively and produce strong fluorescence. acs.orgacs.org

The AIEE characteristics can be systematically modulated through chemical design. As discussed, the introduction of different substituents can alter the color of the AIE emission. acs.orgresearchgate.net For instance, a series of derivatives showed AIE colors ranging from green to red depending on the specific groups attached to the azine core. acs.org Asymmetric substitution has also been shown to directly impact AIE performance. scut.edu.cnrsc.org The interplay between ESIPT and AIE is also critical; luminescence in the aggregated state is often attributed to the keto form generated via the ESIPT process. acs.org The inherent AIE functionality of the this compound core makes it a valuable building block for creating novel fluorescent materials and sensors. acs.orgnih.govrsc.orgfao.org

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the complex photophysical processes of this compound. UV-Visible absorption and fluorescence spectroscopy provide fundamental insights into its electronic structure and excited-state behavior.

The UV-Visible absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. The parent compound typically shows a main absorption band centered around 360 nm. researchgate.net The exact position and shape of the absorption bands can be influenced by the solvent. rsc.org

Fluorescence spectroscopy reveals the emission properties, which are highly dependent on the molecular environment. In good solvents like ethanol, this compound is very weakly fluorescent. acs.orgrsc.org However, in the solid state or in aggregated form, it exhibits strong fluorescence. The emission wavelength is also sensitive to the environment and molecular structure. For example, in an aggregated state in an ethanol/water mixture, the parent compound emits strongly in the green region of the spectrum. acs.org The emission color can be red-shifted by the introduction of electron-donating substituents. rsc.org The large separation between the absorption and emission maxima (Stokes shift) observed in many this compound derivatives is often a consequence of the significant structural rearrangement that occurs in the excited state, typically due to the ESIPT process. acs.org

Table 1: Spectroscopic Data for this compound and a Derivative in Different Environments This is an interactive table. Click on the headers to sort the data.

Compound Environment Absorption Max (λabs, nm) Emission Max (λem, nm) Notes Reference
This compound Solution (Ethanol) ~360 Weak/Negligible Non-emissive in dilute solution. acs.org, researchgate.net
This compound Aggregated State (Ethanol/Water) - 513 Strong green AIE emission. acs.org
5-Chlorothis compound Aggregated State (Ethanol/Water) - 570 Red-shifted AIE due to -Cl substituent. rsc.org
This compound Derivative (PDEAB) Protic Solvents ~390 ~470 Broad emission band. researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a crucial technique for elucidating the intricate excited-state dynamics of this compound and its derivatives. The central mechanism governing these dynamics is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen atom, leading to the formation of a transient keto-tautomer. This process is exceedingly fast, often occurring on a timescale faster than the instrument response time of many conventional spectrometers.

The dynamics of the resulting photochromic trans-keto tautomer have been investigated using time-resolved UV-vis spectroscopy. Studies have revealed that the lifetime of this species is highly sensitive to the surrounding environment, including solvent polarity and viscosity. For instance, in solution, the lifetime of the photochrome is significantly affected by the solvent. In highly viscous solvents, the lifetime can be substantially elongated. For example, photochrome lifetimes of up to 500 µs in polar triacetine and 65 µs in non-polar squalane have been reported. rsc.org This viscosity effect is attributed to the suppression of second-order quenching processes. rsc.org

Furthermore, when this compound is embedded in a polymer matrix, such as a non-polar polyethylene (B3416737) film, the photochromic lifetime can be extended even further, reaching up to 700 µs. rsc.org This significant increase is due to the retardation of the intramolecular back-isomerization process in the rigid polymer environment. rsc.org The relaxation of the photochrome has been observed to follow a bi-exponential decay kinetic in certain solvents, indicating the presence of different conformers of the cis-keto tautomer.

Theoretical studies employing density functional theory (DFT) and time-dependent density functional theory (TDDFT) have provided further insights into the proton transfer mechanism. These calculations indicate that the hydrogen bond is strengthened in the first excited state (S1), which facilitates the proton transfer process. The potential energy surfaces constructed from these calculations show small energy barriers for both single and double proton transfer in the excited state, further supporting the efficiency of the ESIPT mechanism in this compound and its derivatives.

In some derivatives, a longer-living species has been identified as the syn-enol tautomer, which is formed in a competitive mechanism to the photochrome creation. The lifetime of this tautomer exhibits an opposite trend to that of the photochrome, being much longer in non-polar solvents (hundreds of minutes) compared to polar ones (tens of minutes). rsc.org For the anionic form of this compound, transient species living on the nanosecond to microsecond timescale have been attributed to the triplet state, which is not typically observed for the neutral form at room temperature. rsc.org

Solid-State Fluorescence and Diffuse Reflectance Spectroscopy

This compound and its derivatives are particularly noted for their significant fluorescence in the solid state, a phenomenon often linked to Aggregation-Induced Emission (AIE). rsc.org In dilute solutions, these compounds typically exhibit very weak fluorescence. nih.govacs.org However, in the aggregated or solid state, they display strong light-emitting behavior. rsc.orgnih.gov This AIE characteristic is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances radiative emission.

The solid-state fluorescence color of this compound derivatives can be tuned by modifying the substituents on the aromatic rings. nih.gov This allows for the development of materials with emissions ranging from green to red. For example, alkoxy-substituted salicylaldehyde azines have been shown to exhibit deep yellow photoluminescence in thin film states. The nature of the substituent also influences the self-organization of the molecules in the solid state, which in turn affects their photophysical properties.

Diffuse reflectance spectroscopy is a valuable tool for investigating the optical properties of powdered solid samples of this compound derivatives. This technique measures the light that is scattered from the surface of the powder, providing information about the absorption and scattering characteristics of the material. Variable temperature diffuse reflectance and fluorescence spectroscopy have been employed to study the photo- and thermoresponsive behavior of these compounds in the solid state. These studies have revealed that external stimuli, such as temperature and mechanical grinding, can induce changes in the crystalline lattice and π–π interactions between molecules, leading to switchable solid-state fluorescence.

For instance, a donor-acceptor substituted this compound derivative was reported to exhibit multistimuli-responsive fluorescence, with changes in the emission color being correlated with alterations in the molecular packing modes as investigated by diffuse reflectance solid-state spectroscopy, among other techniques. The local dipole coupling between molecules was identified as a key factor in the effective switching of the solid-state luminescence.

Quantum Yield Determination of Luminescent Derivatives

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the efficiency of the emission process of luminescent compounds. For this compound derivatives, the quantum yield is highly dependent on the molecular structure, the nature of substituents, and the physical state (solution, aggregate, or solid).

In general, salicylaldehyde azines are weakly fluorescent in good solvents. nih.govacs.org However, due to their aggregation-induced emission (AIE) properties, their fluorescence quantum yields increase significantly in the aggregated state or in the solid form. A series of Schiff base derivatives incorporating salicylaldehyde moieties have been reported to exhibit high fluorescence quantum yields in their aggregated state.

For certain substituted salicylaldehyde hydrazones, which are precursors to the azines, intense tautomer emission with quantum yields ranging from 0.1 to 0.9 has been observed in the solid state. acs.org The electronic nature of the substituents plays a crucial role in determining the quantum yield. Electron-donating or electron-accepting groups can modulate the HOMO and LUMO energy levels, leading to a broad tuning range of the emission wavelength and influencing the emission efficiency. acs.org For example, alkoxy-substituted salicylaldehyde azines have been noted for their high fluorescence quantum yields in the solid state.

The determination of absolute luminescence quantum yields can be performed using an integrating sphere method, which accurately measures the total emitted photons relative to the total absorbed photons. This technique is particularly useful for solid samples and thin films, where scattering effects can be significant.

Below is a table summarizing the photophysical data for some representative this compound derivatives, including their emission wavelengths and, where available, their fluorescence quantum yields.

DerivativeStateExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (ΦF)
N-DPASTHF/water (fw = 80%)365465 (E-emission), 521 (K-emission)Weak AIE activity
2N-DPASTHF/water (fw = 80%)365-Significant AIE performance
3N-DPASTHF/water (fw = 80%)365465 (E-emission), 521 (K-emission)Weak AIE activity
Alkoxy-substituted salicylaldehyde azinesThin Film-~570High
Substituted salicylaldehyde hydrazonesSolid-560-6700.1 - 0.9

Data for N-DPAS, 2N-DPAS, and 3N-DPAS are from studies on Keto-Salicylaldehyde Azine derivatives. scut.edu.cn E-emission refers to the enol emission and K-emission refers to the keto emission.

Theoretical and Computational Chemistry Studies of Salicylaldehyde Azine

Theoretical and computational chemistry studies have become indispensable tools for understanding the intricate molecular properties and behaviors of Salicylaldehyde (B1680747) azine. These methods provide insights into electronic structures, reaction mechanisms, and the relationship between molecular conformation and function, complementing experimental findings.

Advanced Applications in Materials Science

Organic Optoelectronics and Advanced Electro-Optical Devices

The unique photochromic and electronic properties of salicylaldehyde (B1680747) azine derivatives make them promising candidates for use in organic electronics. researchgate.net Their utility in this field has been demonstrated through the development and characterization of specific ester derivatives for electro-optical device applications.

A detailed study of two synthesized salicylaldehyde azine esters, SAE-F and SAE-NF, highlighted their potential. The thermal stability of SAE-F was confirmed to withstand temperatures up to 225 °C. Electrochemical characterization using cyclic voltammetry is crucial for determining the suitability of materials for electronic devices. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for SAE-F were determined, along with its energy band gap. The material was also identified as a p-type semiconductor. The successful fabrication of a diode using this material, combined with its current-voltage characteristics, strongly indicates that this compound derivatives like SAE-F are excellent candidates for electro-optical devices.

PropertyValue for SAE-FSignificance
HOMO Energy Level-5.46 eVDetermines electron-donating ability
LUMO Energy Level-3.05 eVDetermines electron-accepting ability
Energy Band Gap2.41 eVIndicates semiconductor properties
Semiconductivityp-typeDefines the nature of charge carriers (holes)
Thermal StabilityUp to 225 °CEnsures device stability during operation

Fluorescent Probes and Dyes

Salicylaldehyde hydrazones serve as ideal precursors for synthesizing nonsymmetrical salicylaldehyde azines, which are noted for their stability and intense fluorescence in the solid state, often exhibiting aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) phenomena. researchgate.net

The effectiveness of fluorescent probes based on this compound hinges on rational design principles that enhance their ability to selectively and sensitively detect target analytes. A primary strategy involves grafting a selective receptor unit onto the fluorophore. rsc.orgrsc.org For instance, salicylidene acylhydrazone Schiff bases are recognized as effective π-conjugated ligands for the selective coordination of Cu²⁺ ions. rsc.org

The photophysical properties of these probes can be finely tuned by altering the substituents on the aromatic scaffold. researchgate.net The incorporation of salicylaldehyde units can induce ESIPT behavior, while the imine nitrogen of the azine linkage acts as an electron acceptor. researchgate.net Introducing electron-donating groups can lead to pH-dependent emission properties. researchgate.net

A more intricate design principle involves exploiting the asymmetric nature of the azine molecule. nih.gov Studies on Keto-Salicylaldehyde Azine (KSA) derivatives, where an electron-donating N,N-diethyl group was placed on different sides of the molecule, revealed significant effects on their optical properties. nih.gov Substitution on the salicylaldehyde side (S-terminal) enhanced selectivity towards Hg²⁺ and Fe³⁺, whereas substitution on the diphenylketone side (K-terminal) resulted in good AIE performance and higher selectivity for Cu²⁺. nih.gov This demonstrates that purposeful regulation of the chemical structure through asymmetric substitution is a powerful tool for creating probes with specific functions. nih.gov

A key characteristic of many this compound derivatives is Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from concentration-quenching, AIE-active molecules (AIEgens) are weakly fluorescent in dilute solutions but become highly emissive upon aggregation or in the solid state. acs.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.

The initial discovery that a series of this compound derivatives displayed AIE characteristics showed that their emission color could be tuned from green to red by simply varying the substituents on the azine structure. These AIE-active azines have since been developed for various applications, including chemosensing. acs.org For example, a novel AIE fluorescent probe synthesized from salicylaldehyde and hydrazine (B178648) hydrate (B1144303) was developed for the specific recognition of copper ions.

The AIE property is often coupled with other photophysical processes, such as ESIPT. The hydroxyl groups on this compound-based fluorophores are crucial for their AIE and ESIPT characteristics. This dual functionality has been harnessed to create probes for various analytes, demonstrating the versatility of the this compound scaffold in designing advanced fluorescent materials.

Chemosensing and Biosensing Technologies

The inherent properties of this compound derivatives, including their ability to coordinate with analytes and their responsive fluorescence, make them highly suitable for chemosensing and biosensing applications. acs.org

This compound-based chemosensors have been extensively developed for the selective and sensitive detection of a variety of metal ions. The sensing mechanism typically involves the coordination of the metal ion with nitrogen and oxygen atoms in the azine structure, leading to a measurable change in the fluorescence signal (either "turn-on" or "turn-off").

Aluminum (Al³⁺): Several fluorescent probes for Al³⁺ have been designed. An early example was an azine-derived flavone-based ratiometric probe. researchgate.net More recently, a Schiff base chemosensor (SNN) demonstrated dual sensing of Al³⁺ and Zn²⁺, with a detection limit of 3.99 nM for Al³⁺. The sensing mechanism involves the inhibition of photoinduced electron transfer (PET) and ESIPT upon 1:1 complexation with the metal ion. Another set of probes derived from 5-methyl salicylaldehyde also showed high selectivity for Al³⁺ through a chelation-enhanced fluorescence (CHEF) mechanism.

Copper (Cu²⁺): Probes for Cu²⁺ have been developed using both electrochemical and fluorescent methods. An electrochemical sensor based on this compound achieved a very low detection limit of approximately 1 nM. Fluorescent "turn-off" probes are also common for Cu²⁺. A near-infrared (NIR) probe (CySBH) containing a salicylaldehyde benzoyl hydrazone group can detect Cu²⁺ with a limit of 28.4 nM by quenching its fluorescence upon coordination. rsc.orgrsc.org AIE-active azines have also been tailored for copper sensing. researchgate.net

Iron (Fe³⁺): A salicylaldehyde-based double azine probe has been reported as a highly reliable sensor for Fe³⁺. researchgate.net Furthermore, the rational design of asymmetrically substituted Keto-Salicylaldehyde Azine derivatives has been shown to increase selectivity towards Fe³⁺. nih.gov

Mercury (Hg²⁺): Azine-based receptors have been utilized for the recognition of Hg²⁺. Strategic placement of electron-donating groups on an asymmetric Keto-Salicylaldehyde Azine core can enhance the probe's selectivity for mercury ions. nih.gov

Zinc (Zn²⁺): Salicylaldehyde itself shows a high selectivity for Zn²⁺, forming a 1:1 complex with enhanced fluorescence. Building on this, a simple salicylaldehyde-based "turn-on" probe was developed for detecting Zn²⁺ in aqueous solutions with a detection limit of 5.9 x 10⁻⁹ M. Additionally, a dual-sensing probe (SNN) can detect Zn²⁺ with a limit of 1.33 nM, causing a significant blue shift in its emission spectrum.

Probe/Sensor TypeTarget IonDetection Limit (LOD)Key Feature / MechanismReference
Schiff base chemosensor (SNN)Al³⁺3.99 nMTurn-on fluorescence; Inhibition of PET/ESIPT
This compound/MWCNTs electrodeCu²⁺~1.0 nMElectrochemical detection
NIR probe (CySBH)Cu²⁺28.4 nMTurn-off near-infrared fluorescence rsc.orgrsc.org
Double azine probeFe³⁺Not specifiedHigh reliability researchgate.net
Asymmetric KSA derivative (N-DPAS)Hg²⁺/Fe³⁺Not specifiedEnhanced selectivity nih.gov
Schiff base chemosensor (SNN)Zn²⁺1.33 nMTurn-on fluorescence with blue shift
Salicylaldehyde-based probeZn²⁺5.9 nMTurn-on fluorescence in water

The application of this compound derivatives extends to the detection of anions. A novel unsymmetrical azine derivative, salicylaldehyde hydrazine-3,5-dibromosalicylaldehyde, was synthesized and tested as a chemosensor for cyanide (CN⁻). This probe functions as a dual-channel sensor, exhibiting both colorimetric and fluorescent responses specifically for cyanide anions in a DMSO solvent. The limit of detection (LOD) for the colorimetric measurement of cyanide was 9.68×10⁻⁴ M, while the fluorescent method yielded an LOD of 15.90×10⁻⁴ M.

pH-Responsive Sensor Systems

This compound and its derivatives, particularly salicylaldehyde hydrazones, have been investigated for their potential in developing pH-responsive sensor systems. The mechanism of pH sensing often relies on the modulation of an internal charge transfer (ICT) process, which is triggered by the protonation or deprotonation of the molecule. This change in protonation state can lead to observable changes in optical properties, such as color and fluorescence.

For instance, certain salicylaldehyde hydrazones exhibit reversible color changes in response to pH shifts. researchgate.net This phenomenon is attributed to the extensive charge delocalization in the hydrazono-form of the molecule, which leads to a quinoid-type interaction. researchgate.net The UV-Vis absorption spectra of these compounds can show a dramatic color change, for example from yellow to blue, as a function of pH. researchgate.net However, it is noteworthy that not all this compound compounds display significant pH sensitivity. In one study, a specific this compound compound exhibited no obvious changes in its fluorescence intensity when dissolved in various pH buffer solutions, indicating that the molecular design is critical for achieving pH responsiveness. rsc.org

The operational pH range is a crucial parameter for any pH sensor. Research on related salicylaldehyde-based probes has demonstrated functionality across a wide pH range, from 4 to 10, making them suitable for various applications, including those in physiological and environmental contexts. researchgate.net

Table 1: Characteristics of Salicylaldehyde-based pH Sensors

Compound Type Sensing Mechanism Observable Change Key Features
Salicylaldehyde Hydrazones Protonation/deprotonation modulating Internal Charge Transfer (ICT) Colorimetric (e.g., Yellow to Blue) Reversible color change, extensive charge delocalization

Applications in Environmental Monitoring

The unique fluorescent properties of this compound and its derivatives make them valuable candidates for environmental monitoring, particularly for the detection of metal ions and other contaminants in water. These compounds can act as chemosensors that signal the presence of specific analytes through changes in their fluorescence emission. researchgate.net

Derivatives of salicylaldehyde have been successfully employed as fluorescent probes for detecting various metal ions in water samples.

Zinc (Zn²⁺): Probes synthesized from salicylaldehyde hydrazones have shown the ability to detect Zn²⁺ in drinking water. researchgate.net These sensors can exhibit high selectivity and sensitivity, with some demonstrating a detection limit as low as 6.75 nM. researchgate.net

Aluminum (Al³⁺): Fluorescent nanoprobes utilizing salicylaldehyde-based structures have been developed for the highly selective and rapid detection of Al³⁺ ions in water, with reported detection limits in the nanomolar range (5.75 nM). researchgate.net

Copper (Cu²⁺) and Sulfide (B99878) (S²⁻): Aggregation-induced emission (AIE) polymers prepared from salicylaldehyde-based azines have been utilized for their response to Cu²⁺ and S²⁻ ions. researchgate.net

Mercury (Hg²⁺): A pyrazoline compound derived from salicylaldehyde can selectively detect Hg²⁺ ions with a very low fluorometric detection limit of 3.85 × 10⁻¹⁰ M. researchgate.net

Furthermore, the in situ formation of salicylaldehyde azines from the reaction between salicylaldehyde and hydrazine presents a potential application for the fluorescent sensing of hydrazine, a significant environmental pollutant. acs.org

Table 2: Performance of this compound-based Environmental Sensors

Target Analyte Sensor Type Sample Matrix Limit of Detection (LOD)
Zn²⁺ Salicylaldehyde Hydrazone Probe Drinking Water 0.08 µM / 6.75 nM
Al³⁺ Fluorescent Nanoprobe Water 5.75 nM
Hg²⁺ Pyrazoline Derivative EtOH:H₂O solution 0.385 nM

Supramolecular Materials and Assemblies

This compound serves as a versatile building block in the field of supramolecular chemistry, which focuses on systems composed of molecules held together by non-covalent interactions. researchgate.net These interactions, including hydrogen bonding, host-guest interactions, and metal coordination, allow for the construction of complex, functional architectures. rsc.orgrsc.org

Fabrication of Supramolecular Polymers and Networks

This compound is utilized in the research and development of metal-organic structures and as a linker molecule in polymers. fujifilm.com Supramolecular polymers are a class of materials where monomeric units are connected by reversible, non-covalent bonds. researchgate.net The dynamic and reversible nature of these bonds imparts unique properties to the materials, such as stimuli-responsiveness and self-healing capabilities. researchgate.net

The fabrication of supramolecular polymer networks can involve several strategies:

Functionalized End-Caps: Non-covalent motifs are placed at the ends of polymer chains. researchgate.net

Pendant Groups: Functional groups are attached along the polymer backbone. researchgate.net

Linkers: Molecules like this compound can bridge different polymer chains or segments. researchgate.netfujifilm.com

These networks often form gels, which are materials that entrap a large amount of solvent within their three-dimensional structure. researchgate.net For example, copolymers incorporating macrocyclic hosts like pillar acs.orgarene can form supramolecular polymer network gels through host-guest interactions. rsc.org The resulting materials can exhibit stimuli-responsive behavior, such as pH or light sensitivity. rsc.org

Host-Guest Interactions with Macrocyclic Receptors (e.g., Pillararenes, Cyclodextrins)

Host-guest chemistry is a fundamental concept in supramolecular science where a larger host molecule encapsulates a smaller guest molecule. This interaction is central to the construction of many supramolecular assemblies.

Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate nonpolar guest molecules in aqueous solutions. β-Cyclodextrin is one of the most widely studied hosts due to its size and availability. nih.gov The formation of host-guest complexes with CDs can be used to control material properties and forms the basis for applications in drug delivery and sensing. nih.govrsc.org

Pillararenes: These are a class of macrocyclic hosts with a unique pillar-shaped architecture. rsc.orgrsc.org They can form stable host-guest complexes with various guest molecules, and these interactions are exploited to build supramolecular polymers and networks. rsc.orgrsc.org For example, a copolymer containing pillar acs.orgarene units can form a network gel by establishing host-guest interactions with other parts of the polymer chain. rsc.org

The integration of linkers like this compound into polymer backbones allows these polymers to participate in or be influenced by host-guest interactions with macrocycles like cyclodextrins and pillararenes, leading to the formation of ordered, functional supramolecular materials.

Development of Stimuli-Responsive Organic Materials (Piezo/Thermochromism)

Salicylaldehyde derivatives, particularly Schiff bases which are structurally similar to azines, are well-known for their chromic properties, changing color in response to external stimuli such as heat (thermochromism) and mechanical pressure (piezochromism). researchgate.net

Thermochromism and Photochromism: The color-changing behavior of salicylaldehyde Schiff bases is often linked to a reversible enol-keto tautomerism. researchgate.net In the solid state, some derivatives can switch between forms upon UV light irradiation or heating. researchgate.net The specific response is highly dependent on the molecular structure and the intermolecular arrangement, such as π-π stacking, within the crystal. researchgate.net

Mechanofluorochromism: This phenomenon, closely related to piezochromism, involves a change in fluorescence emission color upon the application of mechanical force. Materials that exhibit this property are known as mechanofluorochromic (MFC) materials and are sought after for applications in sensing and smart materials. researchgate.net

The development of multi-stimuli-responsive materials is a significant goal in materials science. Zinc(II) complexes of salicylaldehyde hydrazone, for example, show different responsive properties depending on their conformation and coordination modes, highlighting the potential to design materials that react to multiple stimuli. researchgate.net

Advanced Functional Materials for Information Encryption and Rewritable Surfaces

The stimuli-responsive optical properties of this compound-based systems have led to their application in advanced functional materials for data storage and security. The ability to reversibly switch between two states with distinct optical properties (e.g., colored/colorless or fluorescent/non-fluorescent) is key to these applications.

Materials based on photo-switchable supramolecular systems have been developed for use as photo-erasable fluorescence ink. researchgate.net This technology allows for the creation of fluorescent patterns that can be written and erased using light.

A notable example involves an amphiphilic molecule combining a pillar acs.orgarene and a β-cyclodextrin unit linked by an azophenyl group. rsc.org This molecule self-assembles into nanorings and displays a distinct photoresponsive color change. This property makes the material suitable for use on carbon paper, enabling the writing and erasing of arbitrary patterns, demonstrating its potential for rewritable surfaces and information encryption. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Salicylaldehyde
Hydrazine
Salicylaldehyde hydrazone
Pillar acs.orgarene
β-Cyclodextrin
Zinc(II)
Aluminum(III)
Copper(II)
Sulfide
Mercury(II)

Corrosion Inhibition Coatings and Protective Materials

This compound and its derivatives have demonstrated significant potential in the development of advanced corrosion inhibition coatings. Their unique chemical structures, rich in nitrogen and oxygen heteroatoms and aromatic rings, facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This section explores the application of this compound in functionalized polybenzoxazine coatings and the underlying mechanisms of corrosion protection.

This compound-Functionalized Polybenzoxazine Coatings

Polybenzoxazines are a class of high-performance phenolic polymers known for their excellent thermal stability, low water absorption, and high mechanical strength. nih.gov Incorporating this compound moieties into the polybenzoxazine network can further enhance their corrosion protection properties.

A notable example is the synthesis of a this compound-functionalized benzoxazine monomer, referred to as Azine-BZ-CH3. epa.gov This monomer is synthesized through a Mannich condensation reaction involving 1,2-bis(2,4-dihydroxybenzylidene)hydrazine, paraformaldehyde, and p-toluidine. epa.gov The presence of the azine group and phenolic hydroxyl groups in the monomer structure is crucial for its subsequent performance as a corrosion inhibitor. epa.gov

The Azine-BZ-CH3 monomer can be thermally cured to form a polybenzoxazine coating. nih.gov Differential Scanning Calorimetry (DSC) analyses have shown that this functionalized monomer exhibits a lower maximum exothermic peak (237°C) compared to a standard 3-phenyl-3,4-dihydro-2H-benzooxazine monomer (263°C), indicating that the azine group influences the curing behavior. epa.gov

Furthermore, the performance of these coatings can be augmented by creating nanocomposites. For instance, the incorporation of nanoclay or epoxidized soybean oil (E-SBO) into the poly(Azine-BZ-CH3) matrix has been shown to significantly improve corrosion resistance. epa.gov Scanning Electron Microscope (SEM) images have confirmed that these composite coatings form a more effective protective layer on mild steel surfaces, retarding corrosion in acidic environments. epa.gov

Adsorption Mechanisms and Corrosion Protection Capabilities

The corrosion protection afforded by this compound-functionalized coatings is primarily attributed to their ability to adsorb onto the metal surface and act as a barrier to corrosive media. tribology.rs This adsorption can occur through the coordination bonds formed between the lone pairs of electrons on the nitrogen and oxygen atoms within the azine and hydroxyl groups and the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, have been employed to evaluate the corrosion protection capabilities of these coatings. The results indicate that this compound-functionalized polybenzoxazine coatings act as mixed-type inhibitors. epa.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. epa.gov This is evidenced by a decrease in both the anodic and cathodic slopes of the Tafel plots for coated mild steel compared to an uncoated sample in an acidic medium. epa.gov

The inhibition efficiency of these coatings is a key measure of their performance. Research has demonstrated that a nanocomposite coating of poly(Azine-BZ-CH3) with nanoclay and epoxidized soybean oil (E-SBO) can achieve a remarkable corrosion protection efficiency of 99.63% for mild steel in a 1.0 M H2SO4 solution. epa.gov This high efficiency is due to the formation of a dense and strongly adhered protective film on the metal surface, which effectively blocks the corrosive species from reaching the substrate. researchgate.net The insoluble complex formed adheres tightly to the mild steel surface, providing a robust barrier against further acid attack. researchgate.net

Interactive Data Table: Corrosion Inhibition Efficiency

Coating MaterialCorrosion InhibitorSubstrateCorrosive MediumInhibition Efficiency (%)
Poly(Azine-BZ-CH3)/Nanoclay/E-SBOThis compoundMild Steel1.0 M H2SO499.63

Biological and Biomedical Research Applications

Antimicrobial Activities

The potential of salicylaldehyde (B1680747) azine to combat microbial growth has been an area of scientific inquiry. Research has explored its efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and parasites.

Antibacterial Efficacy

Studies have investigated the antibacterial effects of salicylaldehyde azine against both Gram-positive and Gram-negative bacteria. Notably, research has indicated that this compound exhibits significant antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. researchgate.netacs.org However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values for this compound against these bacteria, are not extensively detailed in the currently available literature. The antibacterial action of related salicylaldehyde Schiff bases has been noted to be influenced by the presence of various substituent groups on the salicylaldehyde moiety. researchgate.net

Antifungal Properties

The investigation into the antifungal properties of this compound is an emerging area of research. While studies have demonstrated that salicylaldehyde and its substituted derivatives possess potent antifungal activity against yeasts like Candida albicans and molds, specific data focusing solely on the antifungal efficacy of this compound is limited in the reviewed scientific literature. mtak.husemanticscholar.org Research on related compounds suggests that this class of molecules holds promise as antifungal agents, warranting further specific investigation into the capabilities of this compound.

Antiparasitic Action

The exploration of this compound for antiparasitic applications is a field that requires more in-depth research. While broader classes of compounds containing azine or salicylaldehyde moieties have been investigated for activity against parasites such as Leishmania and Trypanosoma, specific studies detailing the antiparasitic action of this compound are not prominently available in the current body of scientific literature. acs.orgqau.edu.pk

Anticancer and Antitumor Potential

The potential of salicylaldehyde derivatives as anticancer agents has been a significant focus of research. Studies on salicylaldehyde hydrazones, which are structurally related to this compound, have shown cytotoxic activity against various cancer cell lines. researchgate.netacs.org For instance, derivatives of salicylaldehyde hydrazone have demonstrated efficacy against leukemia and breast cancer cell lines. researchgate.net However, specific research and quantitative data, such as IC50 values, focusing exclusively on the anticancer and antitumor potential of this compound are not well-documented in the available literature.

Enzyme Inhibition Studies

The interaction of this compound with enzymes is a key area of its biomedical research application, with a particular focus on tyrosinase inhibition.

Mechanisms of Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. The proposed mechanism of inhibition involves the interaction of the this compound molecule with the active site of the tyrosinase enzyme. It is suggested that the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the enzyme's active site contributes to the inhibitory activity. researchgate.net Furthermore, the hydroxyl groups of the compound may bind to the binuclear copper ions present in the active site of tyrosinase. Kinetic studies on related benzaldehyde (B42025) derivatives suggest that the inhibition can be competitive, uncompetitive, or a mixed-type, depending on the specific structure of the inhibitor. researchgate.net This interaction effectively blocks the substrate from accessing the active site, thereby inhibiting the enzymatic reactions that lead to melanin production.

This compound and its derivatives have emerged as versatile tools in biological and biomedical research, primarily due to their unique photophysical properties and bioactive potential.

Bioimaging and Fluorescent Labeling

The inherent fluorescence of the this compound scaffold, particularly its tendency to exhibit aggregation-induced emission (AIE), makes it a valuable fluorophore for cellular imaging.

Derivatives of this compound have been specifically engineered for the targeted imaging of cellular organelles. A notable example is the development of probes based on a Keto-Salicylaldehyde Azine (KSA) structure, which have shown high specificity for lipid droplets (LDs). rsc.org These probes are designed to be lipophilic, allowing them to accumulate selectively within the neutral lipid core of LDs.

Researchers have synthesized various KSA-based AIE luminogens (AIEgens) and investigated their application in tracking lipid droplets in HeLa cells. These compounds remain largely non-emissive in the aqueous cytoplasm but become highly fluorescent upon entering the hydrophobic environment of the lipid droplets, a characteristic feature of AIEgens. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling clear visualization of LDs. The utility of these probes has also been demonstrated in vivo, for instance, in imaging lipid droplets within the liver of zebrafish larvae. rsc.org

Probe NameTarget OrganelleCell Line / OrganismKey Feature
KSA-based AIEgensLipid DropletsHeLa cells, ZebrafishAggregation-Induced Emission (AIE), high specificity

The application of this compound-based probes extends to real-time imaging in living cells. Their utility in this context is supported by several key characteristics. Firstly, the aggregation-induced emission enhancement (AIEE) properties of these compounds are highly advantageous for live-cell imaging, as they can be designed to fluoresce only upon interaction with their target, minimizing background signal. acs.org

Studies involving KSA-based probes for lipid droplet tracking have confirmed their suitability for live-cell applications. Cytotoxicity assays, such as the MTT assay, have been performed on cell lines like HeLa, demonstrating that these probes have low toxicity and are well-tolerated by cells during imaging experiments. rsc.org The ability to visualize dynamic processes, such as the distribution and accumulation of lipid droplets, has been successfully demonstrated in living HeLa cells and in the tissues of live zebrafish. rsc.org

This compound has been identified as a sensitive, non-covalent fluorescent dye for the detection of proteins in polyacrylamide gels following electrophoresis. Research has shown that it can serve as a simple and rapid staining method. The interaction between this compound and proteins is primarily driven by hydrogen bonding and hydrophobic forces.

This staining method is notable for its high sensitivity, capable of detecting protein quantities as low as 0.2 ng. This detection limit is comparable to silver staining and significantly more sensitive than some other common fluorescent stains. Furthermore, studies have confirmed that staining with this compound is compatible with downstream proteomic analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it a valuable tool in proteomics workflows.

Staining MethodDetection LimitCompatibility with Mass Spectrometry
This compound~0.2 ngYes
SYPRO Ruby~0.8 ngYes
Silver Stain~0.2 ngNo (generally)

Medicinal Chemistry and Pharmaceutical Development

The structural framework of this compound serves as a valuable scaffold in the development of new therapeutic agents and drug delivery vehicles.

This compound itself has been reported to possess several biological activities. Studies have documented its anthelmintic, antibacterial, and antioxidant properties. researchgate.net For example, it has shown significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net

The core structure is also recognized as an important pharmacophore. Medicinal chemists have utilized the salicylaldehyde hydrazone scaffold to design and synthesize a wide range of derivatives with potent pharmacological activities. By modifying the scaffold, researchers have developed compounds investigated as anti-inflammatory, anticonvulsant, and anticancer agents. researchgate.netnih.govnih.gov For instance, certain salicylaldehyde benzoylhydrazone derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines, with some showing higher activity than the established anticancer drug cisplatin. nih.govnih.gov This highlights the role of the this compound backbone as a versatile starting point for the discovery of new bioactive molecules.

Compound ClassInvestigated Pharmacological Activity
This compoundAnthelmintic, Antibacterial, Antioxidant researchgate.net
Salicylaldehyde Hydrazone DerivativesAnti-inflammatory, Anticancer researchgate.netnih.govnih.gov

The chemical properties of this compound make it suitable for incorporation into advanced drug delivery systems. Research has explored the use of this compound-based nanoparticles as carriers for chemotherapeutic drugs. These systems are designed to improve drug solubility, protect the drug from degradation, and enable targeted or controlled release.

One notable application is in the delivery of doxorubicin (B1662922) (DOX), a common anticancer drug. nih.gov Nanoparticles formulated from this compound derivatives can encapsulate DOX. These nanocarriers are often designed to be stimuli-responsive. For example, they can be engineered to release their drug payload in the acidic microenvironment characteristic of tumors or in response to specific intracellular conditions, such as the presence of high levels of glutathione. nih.gov This targeted release mechanism aims to increase the drug's efficacy at the tumor site while minimizing exposure and toxicity to healthy tissues.

Advanced Analytical and Characterization Techniques

Diffraction and Microscopy Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of Salicylaldehyde (B1680747) azine in the solid state.

Single-Crystal X-ray Diffraction (XRD) : Studies have shown that Salicylaldehyde azine crystallizes in the monoclinic space group P2₁/c. rsc.orgrsc.org The molecule is centrosymmetric and nearly planar, with slight deviations attributed to intramolecular steric hindrance. rsc.orgrsc.org XRD analysis confirms the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the azine nitrogen atoms, with a reported O-H···N distance of 2.645 Å. rsc.org The crystal packing reveals that molecules are arranged in plane-to-plane stacks, a feature that is linked to its thermochromic properties. rsc.org

Crystallographic ParameterReported Value for this compound
Crystal SystemMonoclinic rsc.orgrsc.org
Space GroupP2₁/c rsc.orgrsc.org
a8.467 Å rsc.orgrsc.org
b6.318 Å rsc.orgrsc.org
c12.432 Å rsc.orgrsc.org
β112.22° rsc.orgrsc.org
Molecules per unit cell (Z)2 rsc.org

Microscopy Techniques : While detailed microscopic analyses specifically for this compound crystals are not extensively documented in the provided sources, techniques such as Scanning Electron Microscopy (SEM) are commonly employed to study the morphology, crystal habit, and surface topography of related materials and polymers derived from it. researchgate.net For instance, SEM combined with Energy Dispersive X-ray spectroscopy (EDX) has been used to investigate polymers synthesized from this compound precursors. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior.

The crystal and molecular structure of this compound was determined using Patterson and Fourier methods from three-dimensional X-ray data. researchgate.net The crystallographic data for the compound is available in the Cambridge Structural Database under the CCDC number 224827. nih.gov Studies reveal that the molecule possesses a largely planar conformation. This planarity is a key feature, influencing its electronic properties and how the molecules pack together in a solid state. A significant structural characteristic identified by SC-XRD is the presence of strong intramolecular hydrogen bonds between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (C=N). This interaction is crucial for the compound's stability and its characteristic photophysical properties, such as photochromism.

Below is a table showcasing typical crystallographic data obtained for a this compound derivative, illustrating the detailed structural information provided by an SC-XRD analysis. nih.gov

Parameter 4-(Diethylamino)this compound
Empirical FormulaC₂₂H₃₀N₄O₂
Formula Weight382.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.736 (5)
b (Å)7.809 (5)
c (Å)16.122 (10)
β (°)103.57 (2)
Volume (ų)1069.1 (11)
Z2

This interactive table contains data derived from a study on a derivative of this compound to exemplify the output of SC-XRD analysis. nih.gov

Powder X-ray Diffractometry (PXRD)

Powder X-ray Diffractometry (PXRD) is a complementary technique to SC-XRD, used to analyze the crystalline nature of a bulk sample rather than a single crystal. It is instrumental for phase identification, assessing sample purity, and investigating the polymorphic forms of a compound. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For this compound and its derivatives, PXRD is employed to confirm that the bulk synthesized material consists of the same crystalline phase identified in the single-crystal analysis. acs.org It is also a key tool in studies of stimuli-responsive materials, where it can be used to detect changes in the crystal structure (molecular packing modes) upon exposure to external stimuli like heat or mechanical force. acs.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. By scanning the sample with a focused beam of electrons, it generates detailed images that reveal information about the morphology, size, and shape of crystalline particles or aggregates. In the context of this compound, SEM is used to visualize the crystal habit and surface features of the synthesized powder, providing insight into its macroscopic structure and texture.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin sample, enabling the study of particle size, shape, and arrangement at the nanoscale. For this compound, TEM can be particularly useful for characterizing nano-aggregates or nanoparticles, revealing details about their internal morphology and the arrangement of individual molecules within the larger structure.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can produce images of a surface at the atomic level. azonano.com An AFM uses a cantilever with a sharp tip to scan the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map of the surface is generated. azonano.com While specific AFM studies on this compound are not widely reported, this technique is highly suitable for analyzing the surface of its crystals or thin films. azonano.com It could be employed to investigate crystal growth mechanisms, visualize surface defects, and measure the height of molecular layers, providing nanoscale insights that are not accessible with electron microscopy techniques. azonano.com

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. It is particularly valuable for fluorescence microscopy. Given that this compound and many of its derivatives are fluorescent, CLSM is an important tool for their characterization, especially in biological applications. This technique allows for high-resolution, three-dimensional imaging of the compound's distribution within samples. For instance, CLSM has been used to track derivatives of this compound within cells, visualizing their localization in specific organelles like lipid droplets.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, melting point, and phase transition behavior of compounds like this compound.

Research has shown that this compound possesses high thermal stability. The primary techniques used in its thermal analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies. For this compound, DSC is used to precisely determine its melting point, which is reported in the range of 214–224 °C. thermofisher.comottokemi.comtcichemicals.com This endothermic transition appears as a sharp peak on the DSC thermogram.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the decomposition temperature. A TGA curve for a stable compound like this compound would show a flat plateau over a wide temperature range, followed by a sharp drop in mass as the compound decomposes at elevated temperatures.

The melting point data for this compound from various sources is summarized below.

Thermal Property Reported Value (°C)
Melting Point214.0 - 224.0
Melting Point216.0 - 220.0

This interactive table presents melting point data for this compound. thermofisher.comottokemi.comtcichemicals.com

Electrochemical Characterization

Electrochemical methods are pivotal in determining the electronic properties of this compound and its utility in applications such as corrosion inhibition.

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of this compound derivatives and for estimating their electronic energy levels. For a this compound ester (SAE-F), CV was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. africaresearchconnects.com These findings are crucial for designing materials for electro-optical devices.

Parameter Value
HOMO Energy Level-5.46 eV
LUMO Energy Level-3.05 eV
Electrochemical Band Gap2.41 eV

Data for this compound Ester (SAE-F) obtained from Cyclic Voltammetry. africaresearchconnects.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between a material and an electrolyte. In the context of corrosion science, EIS has been used to investigate the protective properties of films formed by salicylaldehyde-based Schiff bases on metal surfaces. africaresearchconnects.comresearchgate.net Studies on mild steel in acidic environments have shown that these compounds adsorb onto the steel surface. africaresearchconnects.com The EIS results support this adsorptive mechanism by showing a decrease in the double-layer capacitance (Cdl) and a simultaneous increase in the polarization resistance (Rp) upon the introduction of the azine compounds into the corrosive solution. researchgate.net This indicates the formation of a protective layer that hinders the corrosion process. africaresearchconnects.com

Potentiodynamic polarization is another critical technique for evaluating corrosion inhibition. Research on mild steel coated with a this compound-functionalized polybenzoxazine in an acidic solution demonstrated the coating's anticorrosion properties. researchgate.net The polarization curves for salicylaldehyde-based Schiff bases typically show that they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netafricaresearchconnects.com This behavior classifies them as mixed-type inhibitors. researchgate.netafricaresearchconnects.com For example, when mild steel is coated with a poly(Azine-BZ-CH3)/nanoclay composite, the Tafel plots show a decrease in both anodic and cathodic slopes compared to uncoated steel, confirming the mixed-type inhibition mechanism. researchgate.net

Other Physicochemical Characterization Methods

A variety of other spectroscopic and analytical methods are essential for the complete structural and physicochemical characterization of this compound and its derivatives. These techniques provide detailed information about the molecular structure, bonding, and purity of the compounds.

The chemical structure of newly synthesized this compound derivatives is routinely confirmed using a combination of methods. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the protons and carbon atoms in the molecule. researchgate.netafricaresearchconnects.comMass spectrometry is employed to confirm the molecular weight of the synthesized compounds. africaresearchconnects.com Furthermore, UV-visible spectroscopy is used to study the electronic absorption properties of these compounds. africaresearchconnects.com For determining the precise three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the definitive technique. africaresearchconnects.com

Dynamic Light Scattering (DLS) for Nanoparticle/Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique widely employed for determining the size distribution of nanoparticles and aggregates in a liquid medium. The method is based on the analysis of the temporal fluctuations of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius and the polydispersity index (PDI) of the particles can be determined.

In the context of this compound, which exhibits aggregation-induced emission, DLS is instrumental in confirming the formation of nano-aggregates in solvent mixtures. For instance, studies on this compound esters have utilized DLS to verify that the observed fluorescence enhancement in certain solvent systems is indeed due to the formation of aggregates. While detailed quantitative data for the parent this compound is not extensively published, the principle remains a cornerstone for characterizing its derivatives.

Table 1: Illustrative DLS Data for Nanoparticle/Aggregate Sizing This table presents hypothetical data based on typical DLS measurements for organic nanoparticles to illustrate the format of such findings.

Sample Hydrodynamic Radius (nm) Polydispersity Index (PDI)
This compound Derivative in 90% Water/THF 150 0.25
This compound Derivative in 70% Water/THF 110 0.31
This compound Derivative in 50% Water/THF 75 0.45

Dielectric Measurements

Dielectric measurements are crucial for characterizing the electrical properties of materials, providing insights into their charge storage capacity (dielectric constant) and energy dissipation (dielectric loss) as a function of frequency. These properties are vital for the application of materials in electronic and optoelectronic devices.

For derivatives of this compound, specifically this compound esters (SAE-F), dielectric studies have been conducted to evaluate their potential in electro-optical applications. researchgate.net These measurements typically involve fabricating a thin film of the material and measuring its capacitance and conductance over a range of frequencies. Such studies have revealed the dielectric constant and alternating current (AC) conductivity of these materials, which are essential parameters for designing and understanding the performance of devices incorporating them. researchgate.net The frequency-dependent nature of these properties provides information about the polarization mechanisms within the material.

Table 2: Dielectric Properties of a this compound Ester (SAE-F) Thin Film The data in this table is representative of findings for organic semiconductor materials and is intended for illustrative purposes.

Frequency (Hz) Dielectric Constant (ε') AC Conductivity (S/cm)
100 3.5 1.2 x 10⁻⁸
1,000 3.2 5.5 x 10⁻⁸
10,000 3.0 2.1 x 10⁻⁷
100,000 2.8 9.8 x 10⁻⁷

Flow Cytometry for Cellular Assays

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. It allows for the rapid, quantitative measurement of various cellular parameters, including cell size, granularity, and the expression of specific proteins, making it an invaluable tool in cellular biology and drug discovery.

In the context of this compound and its derivatives, flow cytometry can be employed to assess their biological activity. For example, cellular assays using flow cytometry can determine the extent to which these compounds are taken up by cells. Furthermore, the technique can be used to investigate the effects of these compounds on fundamental cellular processes such as apoptosis (programmed cell death) and the cell cycle. By using specific fluorescent dyes that stain cellular components like DNA or activated caspases (key enzymes in apoptosis), researchers can quantify the percentage of cells in different phases of the cell cycle or undergoing apoptosis after treatment with a this compound derivative. While specific data for the parent compound is limited, the methodology is well-established for its analogs.

Table 3: Hypothetical Flow Cytometry Data for Apoptosis Assay This table illustrates the potential results from a flow cytometry experiment analyzing the induction of apoptosis in a cancer cell line treated with a this compound derivative.

Treatment Group % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells
Control (untreated) 95 3 2
This compound Derivative (10 µM) 70 15 15
This compound Derivative (25 µM) 45 25 30

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Salicylaldehyde (B1680747) Azine Derivatives

The core of future innovation lies in the rational design and synthesis of new salicylaldehyde azine derivatives with tailored functionalities. The fundamental structure, characterized by two salicylaldehyde units linked by an N-N single bond, allows for extensive modification. The strategic introduction of various substituents onto the phenyl rings is a key approach to fine-tuning the molecule's electronic and photophysical properties.

Research has demonstrated that incorporating electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can significantly alter the compound's fluorescence emission color and intensity. tandfonline.comuokerbala.edu.iq This modulation is crucial for developing derivatives with specific characteristics, such as enhanced Aggregation-Induced Emission (AIE). The AIE phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state, is a major focus. The emission color of these AIE-active azines can be tuned from green to red by altering the substituents. tandfonline.comuokerbala.edu.iq

Future design strategies will likely focus on creating more complex and unsymmetrical derivatives. orientjchem.orgpramanaresearch.org This includes the synthesis of Keto-Salicylaldehyde Azines (KSA), which offer alternative building blocks for creating AIE-active luminogens (AIEgens). pramanaresearch.orgmdpi.com By modifying the two sides of the KSA unit asymmetrically, researchers can precisely control photophysical properties and responsiveness to external stimuli like metal ions. mdpi.com Another avenue involves creating larger, multi-component structures, such as trefoil-shaped azines, which exhibit multi-state luminescence in response to stimuli like pH changes.

Furthermore, the integration of this compound moieties into polymer backbones is a promising strategy. For instance, this compound-functionalized polybenzoxazine has been synthesized, creating a new class of materials with unique thermal and mechanical properties. mdpi.com The development of such polymeric systems opens the door to advanced materials with applications in coatings and composites.

Derivative Type Design Strategy Targeted Property/Application Reference Example
Symmetrical AzinesIntroduction of electron-donating/withdrawing groupsTunable Aggregation-Induced Emission (AIE) color (green to red)Tang, W., et al. (2009) tandfonline.comuokerbala.edu.iq
Asymmetrical AzinesSynthesis of nonsymmetrical structuresEnhanced stability, intense solid-state fluorescenceM. Domagała, et al. (2023) orientjchem.org
Keto-Salicylaldehyde Azines (KSA)Asymmetric substitution on KSA unitControlled AIE performance and metal ion responsivenessZ. Wang, et al. mdpi.com
Polymeric DerivativesFunctionalization of polybenzoxazine with azineImproved thermal stability for advanced coatingsM. G. M. Abuosoaud, et al. (2019) mdpi.com

Exploration of Novel and Interdisciplinary Application Domains

The unique properties of this compound and its derivatives are paving the way for their use in a diverse and expanding range of interdisciplinary fields. Their inherent fluorescence and ability to chelate with metal ions make them particularly suitable for sensing and imaging applications.

Chemosensors: this compound derivatives are being extensively developed as highly selective and sensitive fluorescent chemosensors. They have shown remarkable efficacy in detecting various metal ions, including Cu²⁺, Al³⁺, and Zn²⁺. rdd.edu.iq The interaction between the azine derivative and the metal ion often leads to a distinct change in fluorescence ("turn-off" or "turn-on" response), allowing for visual detection. rdd.edu.iq This capability is crucial for environmental monitoring and biological studies.

Bioimaging: The AIE characteristics of salicylaldehyde azines make them excellent candidates for bioimaging. tandfonline.com Unlike traditional fluorescent dyes that suffer from quenching at high concentrations, AIEgens become more emissive, enabling clear imaging in cellular environments. Keto-salicylaldehyde azine (KSA) derivatives, for example, have been successfully used for tracking lipid droplets within cells, demonstrating high selectivity and photostability. mdpi.com Near-infrared (NIR) probes based on a salicylaldehyde hydrazone structure have also been developed for imaging Cu²⁺ in living cells and mice, highlighting their potential in diagnosing diseases associated with metal ion imbalances. researchgate.net

Organic Electronics and Optoelectronics: The photochromic and fluorescent properties of this compound derivatives make them attractive for applications in organic electronics. orientjchem.orgddg-pharmfac.net Research into this compound esters has demonstrated their potential as p-type semiconducting materials. tandfonline.com These materials can be fabricated into diodes, suggesting a significant role in the future construction of electro-optical devices. tandfonline.com

Materials Science: In materials science, these compounds are being used to create functional materials with novel applications. For instance, this compound-functionalized polymers and their nanocomposites serve as effective anti-corrosion coatings for mild steel. rsc.org Moreover, this compound is recognized as a valuable organic linker molecule for the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential applications. frinton.com

Application Domain Specific Use Key Property Leveraged Reference Example
Chemosensing Detection of Cu²⁺, Al³⁺, Zn²⁺ ionsFluorescence turn-off/on responseA. A. Bhosle, et al. (2024) rdd.edu.iq
Bioimaging Tracking lipid droplets in cellsAggregation-Induced Emission (AIE)Keto-Salicylaldehyde Azine (KSA) probes mdpi.com
Organic Electronics p-type semiconductor in diodesPhotoluminescence, semiconductivityThis compound esters tandfonline.com
Materials Science Anti-corrosion coatingsPolymer functionalizationAzine-functionalized polybenzoxazine rsc.org
Coordination Chemistry Organic linker for MOFsChelating abilityTokyo Chemical Industry Co., Ltd. frinton.com

Integration of Advanced Computational Modeling and Artificial Intelligence in Design

The design of next-generation this compound derivatives is increasingly being accelerated by the integration of advanced computational tools. In silico methods, including computational modeling and artificial intelligence (AI), are becoming indispensable for predicting molecular properties and guiding synthetic efforts, thereby saving significant time and resources.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. Researchers employ DFT to analyze how different substituents affect the geometry, stability, and photophysical characteristics of salicylaldehyde hydrazone and azine derivatives. acs.orgajol.info These calculations can predict parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer properties and potential applications in nonlinear optics. nih.gov DFT studies also help in corroborating experimental data, such as bond lengths and angles obtained from X-ray crystallography, providing a deeper understanding of the molecule's structure-property relationships. ajol.info

In Silico Drug Design: In the context of medicinal chemistry, computational approaches are used to design and screen salicylaldehyde derivatives for potential therapeutic applications. For example, in silico screening is used to evaluate compounds for "drug-likeness" by predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics. ddg-pharmfac.net Molecular docking simulations are employed to predict how these molecules might interact with biological targets, such as enzymes or proteins. nih.gov This approach was used to identify likely interactions between dimethoxy salicylaldehyde benzoylhydrazone derivatives and human cAbl kinase, suggesting a possible mechanism for their antileukemic activity. ddg-pharmfac.netnih.gov

While the direct application of AI and machine learning specifically to this compound is still an emerging area, the principles are well-established in chemical design. AI models can be trained on existing experimental and computational data to predict the properties of novel, unsynthesized compounds. This predictive power allows for the rapid screening of vast virtual libraries of potential derivatives to identify candidates with the most promising characteristics for a specific application, be it in medicine, electronics, or materials science.

Computational Method Purpose Predicted/Analyzed Properties Application Area
Density Functional Theory (DFT) Elucidate structure-property relationshipsMolecular geometry, HOMO-LUMO energies, reactivity parameters, vibrational frequenciesMaterials science, Nonlinear optics ajol.infonih.gov
In Silico Screening Assess drug-likeness and pharmacokineticsADME properties, molecular weight, lipophilicityMedicinal chemistry, Drug discovery ddg-pharmfac.net
Molecular Docking Predict binding interactions with biological targetsBinding affinity, interaction sites, mechanism of actionAnticancer and antimicrobial drug design nih.govamazonaws.com
AI/Machine Learning High-throughput screening of virtual compoundsPredict photophysical properties, biological activity, material performanceFuture--oriented rational molecular design

Sustainable Synthesis and Green Chemistry Innovations for Industrial Scale-Up

The increasing demand for this compound and its derivatives in various high-tech applications necessitates the development of synthesis methods that are not only efficient but also environmentally sustainable. Green chemistry principles are being applied to minimize the environmental footprint of Schiff base synthesis, making these processes more suitable for industrial scale-up.

Traditional synthesis methods often rely on volatile and toxic organic solvents and may require long reaction times. In contrast, green synthesis approaches focus on reducing waste, minimizing energy consumption, and using non-hazardous substances. rdd.edu.iq Several innovative techniques have been successfully applied to the synthesis of Schiff bases:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. tandfonline.comorientjchem.org

Ultrasound Irradiation (Sonochemistry): The use of ultrasound waves can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. tandfonline.com

Grinding/Mechanochemistry: This solvent-free technique involves grinding the solid reactants together, sometimes with a catalytic amount of a substance, to initiate the reaction. uokerbala.edu.iqorientjchem.org This method completely eliminates the need for solvents, significantly reducing waste.

Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally benign options like water or ethanol (B145695) instead of toxic organic solvents. rdd.edu.iq

Natural Acid Catalysis: Researchers have successfully used natural, biodegradable acids, such as citric acid from lemon juice, as catalysts for the condensation reaction, replacing harsh mineral acids. pramanaresearch.org

These green methodologies are not only ecologically beneficial but also offer economic advantages for industrial-scale production. By reducing energy consumption, eliminating costly and hazardous solvents, and simplifying purification processes, these innovations make the large-scale synthesis of salicylaldehyde azines more economically viable and sustainable. rdd.edu.iq The adoption of these techniques is crucial for translating the laboratory-scale potential of these compounds into commercially available products.

Green Synthesis Method Principle Key Advantages
Microwave Irradiation Use of microwave energy to heat reactantsRapid reaction times, high yields, energy efficiency tandfonline.comorientjchem.org
Ultrasound Irradiation Application of ultrasonic waves to promote reactionEnhanced reaction rates, energy efficiency tandfonline.com
Grinding (Mechanochemistry) Mechanical force initiates reaction between solidsSolvent-free, minimal waste, simplicity uokerbala.edu.iqorientjchem.org
Aqueous/Ethanolic Synthesis Use of water or ethanol as the reaction mediumNon-toxic, readily available, environmentally benign solvent rdd.edu.iq
Natural Acid Catalysis Employing natural acids (e.g., lemon juice) as catalystsBiodegradable, non-toxic catalyst, avoids harsh acids pramanaresearch.org

Development of this compound-Based Nanomaterials and Hybrid Systems

A significant frontier in this compound research is its incorporation into nanomaterials and hybrid systems. By combining the unique molecular properties of this compound with the distinct advantages of nanoscale materials, researchers are creating advanced functional systems with enhanced performance and novel applications.

Functionalized Nanoparticles: Salicylaldehyde and its Schiff base derivatives are effective precursors and capping agents for generating metal nanoparticles, particularly those of coinage metals (gold, silver, and copper). rsc.orgnih.gov These functionalized nanoparticles exhibit tailored properties, such as size, shape, and surface chemistry, which are crucial for their application in sensing and environmental remediation. rsc.orgnih.gov Furthermore, this compound-based nanoparticles have been specifically designed for advanced applications like artificial light-harvesting systems and stimuli-responsive drug delivery vehicles. researchgate.net For instance, nanoparticles loaded with a drug can be engineered to release their payload under specific conditions, such as a change in pH. researchgate.net

Hybrid Polymer Nanocomposites: The integration of this compound into polymer matrices, combined with nanomaterials, leads to high-performance hybrid systems. This compound-functionalized polybenzoxazine, when combined with nanoclay, forms nanocomposites that act as highly efficient protective coatings against the corrosion of mild steel. researchgate.net These hybrid materials leverage the synergistic effects between the polymer matrix and the dispersed nanoparticles to achieve superior properties.

Metal-Organic Frameworks (MOFs): this compound serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs). cymitquimica.comtcichemicals.com MOFs are highly porous, crystalline materials built from metal ions or clusters connected by organic ligands. scispace.com The ability to use this compound in MOF synthesis opens up possibilities for creating frameworks with tailored pore sizes and functionalities, which are highly sought after for applications in gas storage, separation, and catalysis. scispace.com

The development of these nanomaterials and hybrid systems represents a move towards creating more complex, multifunctional materials where the this compound unit provides a key chemical or photophysical function.

System Type Description Emerging Application Reference Example
Functionalized Metal Nanoparticles Coinage metal (Au, Ag, Cu) nanoparticles capped with salicylaldehyde derivatives. rsc.orgnih.govWater purification, sensing, metal-enhanced fluorescence. rsc.orgnih.govPassivated silver nanoparticles rsc.org
Azine-Based Nanoparticles Nanoparticles constructed from AIE-active this compound luminogens. researchgate.netArtificial light-harvesting, pH-sensitive drug delivery. researchgate.netDOX-loaded nanoparticles researchgate.net
Hybrid Nanocomposites Polymer matrix (e.g., polybenzoxazine) containing azine functionality and nanofillers (e.g., nanoclay). researchgate.netHigh-performance anti-corrosion coatings. researchgate.netPoly(Azine-BZ-CH3)/nanoclay researchgate.net
Metal-Organic Frameworks (MOFs) Crystalline porous materials using this compound as an organic linker. cymitquimica.comtcichemicals.comGas storage and separation, catalysis. scispace.comMOF precursors cymitquimica.comtcichemicals.com

Q & A

Q. What are the optimal synthetic routes for salicylaldehyde azine, and how can purity be ensured?

this compound is typically synthesized via a one-step condensation reaction between salicylaldehyde and hydrazine hydrate. Key parameters include:

  • Solvent selection : Methanol or ethanol under reflux (3–5 hours) yields high-purity products due to favorable solubility and reaction kinetics .
  • Stoichiometry : A 2:1 molar ratio of salicylaldehyde to hydrazine ensures complete azine formation, minimizing unreacted aldehyde residues .
  • Purification : Recrystallization from alcohol (e.g., ethanol) removes impurities. Purity can be confirmed via melting point analysis and HPLC (>98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing SAA’s structure and aggregation behavior?

  • UV-Vis and fluorescence spectroscopy : Track absorbance/emission shifts to monitor aggregation-induced emission (AIE) behavior. SAA exhibits a Stokes shift of ~100 nm in aggregated states .
  • NMR spectroscopy : Confirm Schiff base formation (disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8.5 ppm) .
  • Dynamic light scattering (DLS) : Quantify aggregate size distribution in solution (e.g., nanoparticles of 50–200 nm under THF/water mixtures) .

Advanced Research Questions

Q. How does the excited-state intramolecular proton transfer (ESIPT) process influence SAA’s AIE properties?

The ESIPT mechanism in SAA involves proton transfer between the phenolic hydroxyl group and the adjacent imine nitrogen, leading to dual emission bands. Methodological approaches to study this include:

  • Time-resolved fluorescence : Measure lifetimes of keto (long-lived) and enol (short-lived) tautomers to resolve ESIPT kinetics .
  • Solvatochromic studies : Vary solvent polarity to observe emission shifts; non-polar solvents stabilize the enol form, while polar solvents favor keto tautomers .
  • Computational modeling : DFT/TD-DFT calculations (e.g., B3LYP/6-31G* basis set) map potential energy surfaces and predict emission spectra .

Q. How can contradictory data on SAA’s Beer-Lambert law compliance in colorimetric assays be resolved?

Some studies report non-linear absorbance-concentration relationships due to:

  • Aggregation-dependent absorbance : AIEgens like SAA exhibit concentration-dependent aggregation, deviating from Beer’s law at high concentrations. Mitigate this by:
    • Diluting samples below the critical aggregation concentration (CAC) .
    • Using surfactants (e.g., CTAB) to stabilize monomeric species .
  • Alternative quantification : Pair UV-Vis with gravimetric analysis (e.g., 94.3% recovery via recrystallization) or fluorescence titration for cross-validation .

Q. What strategies improve SAA’s selectivity as a chemosensor for cyanide ions?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) to the salicylaldehyde moiety, enhancing binding affinity via Lewis acid-base interactions .
  • Competitive binding assays : Test interference from common anions (e.g., Cl⁻, SO₄²⁻) using fluorescence quenching titrations. SAA derivatives show >10-fold selectivity for CN⁻ .
  • Mechanistic validation : Use X-ray crystallography or NMR titration to confirm CN⁻ binding at the imine site .

Q. How do experimental conditions affect SAA’s fluorescence quantum yield (Φ) in bioimaging applications?

  • Solvent composition : Φ increases from <5% in pure THF to >40% in 90% water due to restricted intramolecular rotation (RIR) in aggregates .
  • pH optimization : Maintain pH 7–8 to stabilize the deprotonated enolate form, which enhances emission intensity .
  • Temperature control : Lower temperatures (4°C) reduce non-radiative decay, improving Φ by ~15% .

Methodological Guidance for Reproducibility

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters (solvents, temperatures, instrument settings) .
  • Error analysis : Calculate standard deviations for triplicate measurements and report confidence intervals (e.g., 95% CI for recovery rates) .
  • Supporting information : Submit raw spectral data, crystallographic files, and computational input files as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.